molecular formula C6H7NO B2663907 2-(Oxolan-3-ylidene)acetonitrile CAS No. 1344831-69-1

2-(Oxolan-3-ylidene)acetonitrile

Cat. No.: B2663907
CAS No.: 1344831-69-1
M. Wt: 109.128
InChI Key: RDWWMQDCKZIDJM-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylidene)acetonitrile is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.128. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxolan-3-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxolan-3-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-(oxolan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWMQDCKZIDJM-BHQIHCQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC/C1=C\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344831-69-1
Record name 2-(oxolan-3-ylidene)acetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Oxolan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

IUPAC Name: 2-(Oxolan-3-ylidene)acetonitrile

The nomenclature of this compound is derived from its core structure. "Oxolane" is the IUPAC-preferred name for a five-membered saturated heterocyclic ether, commonly known as tetrahydrofuran. The "(3-ylidene)" suffix indicates a double bond is connected to the 3-position of the oxolane ring. "Acetonitrile" refers to the C≡N functional group attached to this double bond.

Synonyms:

  • (Tetrahydrofuran-3-ylidene)acetonitrile

  • 2-(Tetrahydrofuran-3-ylidene)acetonitrile

Molecular Structure:

Figure 1: 2D structure of 2-(oxolan-3-ylidene)acetonitrile.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol
PubChem CID 63333093[1]
CAS Number Not explicitly assigned. The precursor, Tetrahydrofuran-3-one, has the CAS number 22929-52-8.[1][2][3][4][5]

Synthesis Strategies: An Overview

The synthesis of 2-(oxolan-3-ylidene)acetonitrile, an α,β-unsaturated nitrile, can be approached through several established olefination reactions. The choice of method often depends on factors such as desired stereoselectivity, substrate compatibility, and reagent availability. The key precursor for these syntheses is Tetrahydrofuran-3-one (also known as 3-oxolanone).

Table 2: Properties of Tetrahydrofuran-3-one

PropertyValueSource
CAS Number 22929-52-8[1][2][3][4][5]
Molecular Formula C₄H₆O₂[1][2]
Molecular Weight 86.09 g/mol [1][2]
Appearance Colorless to yellow clear liquid[2][3]
Boiling Point 68 °C / 60 mmHg[2][3][4]
Density 1.12 g/cm³[2]
Refractive Index 1.44 (at 20 °C)[2][3]
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones, typically yielding the (E)-isomer with high stereoselectivity. This reaction involves a phosphonate-stabilized carbanion reacting with a carbonyl compound. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, the HWE reaction would involve the reaction of tetrahydrofuran-3-one with a cyanomethylphosphonate ester, such as diethyl cyanomethylphosphonate.

The primary advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing it to react efficiently with ketones, and the water-soluble nature of the phosphate byproduct, which simplifies purification.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Carbanion: A strong base, such as sodium hydride (NaH), is used to deprotonate the diethyl cyanomethylphosphonate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to room temperature.

  • Reaction with Ketone: A solution of tetrahydrofuran-3-one in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at a controlled temperature (often 0 °C).

  • Reaction Progression and Quenching: The reaction mixture is stirred for a specified period, allowing it to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

HWE_Workflow start Start: Diethyl cyanomethylphosphonate base Deprotonation (e.g., NaH in THF) start->base carbanion Phosphonate Carbanion (Nucleophile) base->carbanion addition Nucleophilic Addition carbanion->addition ketone Tetrahydrofuran-3-one (Electrophile) ketone->addition intermediate Tetrahedral Intermediate addition->intermediate cyclization Oxaphosphetane Formation intermediate->cyclization elimination Elimination cyclization->elimination product 2-(Oxolan-3-ylidene)acetonitrile + Phosphate Byproduct elimination->product purification Aqueous Workup & Chromatography product->purification final_product Pure Product purification->final_product

Diagram 1: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Knoevenagel Condensation

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, malononitrile (which has a highly active methylene group) would be reacted with tetrahydrofuran-3-one.

This reaction is advantageous due to its often milder conditions compared to other olefination methods.

Experimental Protocol: General Knoevenagel Condensation

  • Reactant Mixture: Tetrahydrofuran-3-one and malononitrile are dissolved in a suitable solvent, such as ethanol or toluene.

  • Catalyst Addition: A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired product.

Physicochemical Properties and Spectral Data (Predicted and Expected)

While specific experimental data for 2-(oxolan-3-ylidene)acetonitrile is not widely available in the literature, its properties can be predicted based on its structure and the known characteristics of similar compounds.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Liquid or low-melting solidThe relatively small molecular size and potential for intermolecular dipole-dipole interactions suggest this state at room temperature.
Boiling Point Elevated due to polarityThe nitrile and ether functionalities introduce polarity, leading to a higher boiling point than nonpolar analogues of similar molecular weight.
Solubility Soluble in common organic solventsExpected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone due to its organic nature.

Expected Spectral Data:

  • ¹H NMR: The spectrum is expected to show signals for the protons on the tetrahydrofuran ring and a singlet for the vinylic proton. The chemical shifts of the ring protons would be influenced by their proximity to the oxygen atom and the double bond.

  • ¹³C NMR: The spectrum would feature distinct signals for the carbons of the tetrahydrofuran ring, the vinylic carbons, and the nitrile carbon. The carbon of the C≡N group typically appears in the range of 115-125 ppm.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹.[6] The C=C double bond stretch would likely appear in the 1620-1680 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (109.13 g/mol ).

Potential Applications in Research and Drug Development

While specific applications for 2-(oxolan-3-ylidene)acetonitrile are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science.

  • Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds. The ylideneacetonitrile moiety can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, related ylideneacetonitrile structures are found in intermediates for Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis.[7]

  • Michael Acceptor: The α,β-unsaturated nitrile system makes the molecule a potential Michael acceptor, enabling its use in conjugate addition reactions to introduce new functional groups and build more complex molecular architectures.

  • Intermediate in Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized tetrahydrofuran derivatives.

Safety and Handling

Precursor (Tetrahydrofuran-3-one):

  • Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[3]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, and eye/face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

General Handling for Ylideneacetonitriles:

  • Toxicity: Nitriles should be handled with care as they can be toxic.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a foundational understanding of 2-(oxolan-3-ylidene)acetonitrile. Further experimental investigation is warranted to fully characterize its properties and explore its potential in various scientific and industrial applications.

References

  • ChemBK. (2024, April 9). tetrahydrofuran-3-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(oxolan-3-ylidene)acetonitrile (C6H7NO). Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

Sources

3-heterocyclic alkene nitrile derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Pharmacological Significance of 3-Heterocyclic Alkene Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Heterocyclic alkene nitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of this versatile class of compounds, navigating through their synthetic methodologies, discussing their significant pharmacological profiles, and offering insights into their structure-activity relationships. By elucidating the causality behind key experimental choices and grounding claims in robust scientific literature, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore cornerstone synthetic routes, including the Knoevenagel condensation, Gewald reaction, and Thorpe-Ziegler cyclization, and delve into the anticancer, antimicrobial, and antiparasitic potential that makes these molecules compelling candidates for further investigation.

The Strategic Importance of 3-Heterocyclic Alkene Nitriles in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with over 90% of new drugs featuring a heterocyclic core.[1] Their prevalence is due to their structural diversity and their ability to engage in various biological interactions. When a heterocyclic moiety is linked to an alkene nitrile group (C=C-CN), the resulting molecule gains unique electronic and structural features. The alkene acts as a rigid linker, while the electron-withdrawing nitrile group can participate in hydrogen bonding and Michael additions, making these compounds potent electrophiles and versatile synthetic intermediates.[2][3] This combination has given rise to a class of derivatives with a wide spectrum of therapeutic applications, including potent anticancer, antibacterial, and antiparasitic agents.[4][5][6]

Core Synthetic Methodologies: From Precursors to Privileged Scaffolds

The construction of 3-heterocyclic alkene nitriles relies on several robust and versatile chemical transformations. The choice of method is dictated by the desired heterocyclic system and available starting materials. Alkenyl nitriles are highly effective for building complex structures from simple precursors.[1][3]

Knoevenagel Condensation: The Cornerstone of C=C Bond Formation

The Knoevenagel condensation is a fundamental and widely used method for forming the core alkene nitrile structure.[7] It involves the base-catalyzed reaction between a carbonyl compound (typically a heteroaromatic aldehyde) and an active methylene compound, such as a heteroaryl acetonitrile.[7][8] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding the α,β-unsaturated product.[7]

Causality in Experimental Choice: The selection of a weak base, such as piperidine or an ionic liquid, is critical.[7][9] A strong base could induce an undesired self-condensation of the starting aldehyde.[7] The use of catalysts like boric acid in aqueous ethanol represents a green chemistry approach, facilitating high yields and easy purification.[8][10]

Reaction Mechanism: Knoevenagel Condensation The mechanism involves three key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (heteroaryl acetonitrile).

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the heteroaromatic aldehyde.

  • Dehydration: The intermediate aldol product is dehydrated to form the stable, conjugated alkene nitrile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Het-CH2-CN Heteroaryl Acetonitrile Enolate Het-CH(-)-CN (Enolate) Het-CH2-CN->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Het-CH2-CN Enolate_2 Het-CH(-)-CN Het'-CHO Heteroaromatic Aldehyde Aldol_Intermediate Het'-CH(O-)-CH(Het)-CN Het'-CHO->Aldol_Intermediate Aldol_Intermediate_2 Het'-CH(O-)-CH(Het)-CN Enolate_2->Het'-CHO Attack Protonation Protonation (from BH+) Aldol_Product Het'-CH(OH)-CH(Het)-CN Final_Product Het'-CH=C(Het)-CN (Alkene Nitrile) Aldol_Product->Final_Product Elimination of H2O Aldol_Intermediate_2->Aldol_Product Protonation

Caption: Mechanism of the Knoevenagel Condensation.
Gewald Aminothiophene Synthesis: A Multicomponent Approach to Thiophenes

The Gewald reaction is a powerful one-pot, three-component synthesis that yields highly substituted 2-aminothiophenes.[11][12] The reaction condenses an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[11][13]

Reaction Mechanism: Gewald Reaction The process begins with a Knoevenagel condensation to form an alkene nitrile intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization.[11][13]

  • Knoevenagel Condensation: The ketone/aldehyde and active nitrile react to form a cyanoalkene.

  • Sulfur Addition (Thiolation): Elemental sulfur adds to the β-carbon of the alkene.

  • Cyclization & Tautomerization: The sulfur attacks the nitrile carbon, leading to ring closure, followed by a tautomeric shift to yield the aromatic 2-aminothiophene.[13]

G Start Ketone/Aldehyde + CH2(Z)CN + Sulfur (S8) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate R2C=C(Z)CN Knoevenagel->Intermediate Sulfur_Add Sulfur Addition Intermediate->Sulfur_Add Thiolate R2C(S-)-CH(Z)CN Sulfur_Add->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Cyclized Cyclized Intermediate Cyclization->Cyclized Tautomerization Tautomerization Cyclized->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Key steps of the Gewald Reaction.

Interestingly, the substitution pattern on the nitrile precursor can direct the reaction toward either a thiophene or a thiazole, showcasing the subtlety and power of this method.[14]

Thorpe-Ziegler Cyclization: Intramolecular Route to Enaminonitriles

The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[15][16] When applied to an α,ω-dinitrile, this reaction yields a cyclic β-enaminonitrile, a valuable precursor for various five- and six-membered heterocycles like pyrazoles and pyrroles.[17][18][19]

Causality in Experimental Choice: The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[17] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or LHMDS is crucial to efficiently deprotonate the α-carbon without attacking the nitrile group.[15]

Reaction Mechanism: Thorpe-Ziegler Cyclization

  • Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups.

  • Intramolecular Attack: The resulting carbanion attacks the carbon of the second nitrile group within the same molecule.

  • Tautomerization: The initial imine product tautomerizes to the more stable, conjugated enamine.[15]

G Dinitrile α,ω-Dinitrile Carbanion Intramolecular Carbanion Dinitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Dinitrile Attack Intramolecular Nucleophilic Attack Carbanion->Attack Imine Cyclic Imine Attack->Imine Taut Tautomerization Imine->Taut Enamine Cyclic β-Enaminonitrile Taut->Enamine

Caption: Mechanism of Thorpe-Ziegler Cyclization.

Pharmacological Profile & Therapeutic Potential

The unique structural and electronic properties of 3-heterocyclic alkene nitriles have established them as potent agents against a range of diseases.

Anticancer Activity

A significant body of research highlights the cytotoxic potential of this compound class against various human cancer cell lines.[4][20][21] Derivatives incorporating benzimidazole, indole, benzothiazole, thiophene, and furan rings have demonstrated potent antiproliferative effects.[9][21][22]

For instance, 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile was found to be, on average, 10-fold more potent than cisplatin in inhibiting cancer cell growth.[20][21] The mechanism of action for some of these compounds is believed to involve apoptosis induction, with evidence of increased activity of caspases 3 and 9.[20] Other proposed mechanisms include the inhibition of tubulin polymerization and interaction with DNA.[6][21]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected 3-heterocyclic alkene nitrile derivatives against various cancer cell lines.

Compound Structure/ReferenceHeterocycle(s)Cancer Cell LineActivity (GI₅₀/IC₅₀, µM)
Compound 11 [20]Benzimidazole, ThiopheneHL-60 (Leukemia)0.04
SF-268 (CNS Cancer)0.04
NCI-H460 (Lung)0.05
Compound 5c [21]Indole, PhenylHL-60(TB) (Leukemia)0.087
NCI-H522 (Lung)0.024
COLO 205 (Colon)0.091
Compound 3m [9]Benzothiazole, PhenylA549 (Lung)2.1
Compound 3d [9]Benzothiazole, ThiopheneA549 (Lung)4.6
Compound 11c [22]Thiazole, FuranMCF7 (Breast)36.77 (Growth %)

Note: GI₅₀ is the concentration for 50% growth inhibition. Lower values indicate higher potency. For compound 11c, the value represents the percentage of cell growth at a 10⁻⁵ M concentration.

Antimicrobial and Antiparasitic Activity

Beyond cancer, these derivatives show significant promise in combating infectious diseases. Certain substituted acrylonitriles have reported antibacterial activity against pathogens like E. coli and P. aeruginosa.[4] Furthermore, extensive studies have demonstrated their potent activity against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis).[5][23] Several novel acrylonitrile derivatives exhibited low micromolar IC₅₀ values against T. cruzi and were shown to induce programmed cell death in the parasites.[23][24]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on 3-heterocyclic alkene nitriles have yielded critical insights:

  • Nature of the Heterocyclic Rings: The choice of heterocycle is crucial. For cytotoxicity, replacing a benzimidazole ring with a benzoxazole led to a substantial decrease in activity, while an imidazo[4,5-b]pyridine was well-tolerated.[4] In another series, indole-based derivatives showed high potency.[21]

  • Substituents on the Rings: Small modifications can have a large impact. Adding methyl groups at the 5,6-positions of a benzimidazole ring resulted in a 3-fold increase in cytotoxic activity.[4] A nitro group on a terminal thiophene or furan ring is often associated with high potency.[4][20]

  • The Alkene Moiety: The E/Z configuration of the double bond can influence biological activity.[6] X-ray crystal analysis has confirmed the E-configuration for several highly active cytotoxic acrylonitriles.[20]

  • The Nitrile Group: While central to the scaffold, replacing the nitrile with a hydrogen or methyl group can still yield active compounds, though often with reduced potency, indicating the acrylonitrile functionality is a key but not absolute requirement for cytotoxicity.[20]

The general workflow for the discovery of lead compounds in this class follows a logical progression from synthesis to biological evaluation.

G A Selection of Heterocyclic Aldehydes & Acetonitriles B Synthesis via Knoevenagel, Gewald, or other methods A->B C Purification & Structural Characterization (NMR, MS, X-ray) B->C D In Vitro Screening (e.g., NCI-60 Panel) C->D E Identification of 'Hit' Compounds D->E F SAR Analysis & Lead Optimization E->F F->A Iterative Design G Advanced Studies (Mechanism of Action, In Vivo) F->G

Caption: Drug discovery workflow for heterocyclic alkene nitriles.

Experimental Protocols

To ensure reproducibility and facilitate further research, a representative experimental protocol is provided.

Representative Synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile via Knoevenagel Condensation

This protocol is adapted from methodologies described for the synthesis of similar compounds.[9]

Materials:

  • 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol)

  • Thiophene-2-carbaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • 1-butyl-3-methylimidazolium acetate [(BMIM)Ac] (0.2 mmol, catalyst)

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the ionic liquid catalyst, (BMIM)Ac (0.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude solid. If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

3-Heterocyclic alkene nitrile derivatives have firmly established themselves as a versatile and potent class of compounds in medicinal chemistry. Robust synthetic strategies, particularly the Knoevenagel condensation, provide reliable access to a vast chemical space for exploration. The consistent and potent anticancer and antiparasitic activities reported for these scaffolds underscore their therapeutic potential.

Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-likeness. Exploring novel heterocyclic combinations and further probing the mechanisms of action will be crucial for translating the in vitro promise of these derivatives into clinically successful therapeutics. The continued investigation into green synthetic methods will also ensure that the development of these valuable compounds is both efficient and environmentally sustainable.

References

  • Thorpe reaction - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design and Synthesis of Some Novel Derivatives of (E)‐2‐(Benzo[d]thiazol‐2‐yl)‐3‐heteroaryl Acrylonitriles and Evaluation of Their Potential Anticancer Activity. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Saczewski, F., et al. (2008). Structure–activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. Bioorganic & Medicinal Chemistry, 16(18), 8537-8545. Retrieved February 20, 2026, from [Link]

  • Anticancer Properties of some Novel 2-Hetaryl-3-(5- Arylfuran-2-yl)-Acrylonitriles. (2020). The Pharma Innovation. Retrieved February 20, 2026, from [Link]

  • Penthala, N. R., et al. (2004). Synthesis, X-ray Crystal Structures, Stabilities, and in Vitro Cytotoxic Activities of New Heteroarylacrylonitriles. Journal of Medicinal Chemistry, 47(11), 2937-2944. Retrieved February 20, 2026, from [Link]

  • Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). (n.d.). Thieme E-Books. Retrieved February 20, 2026, from [Link]

  • Mistry, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 839-844. Retrieved February 20, 2026, from [Link]

  • Medrasi, H. Y., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Retrieved February 20, 2026, from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (2008). Tetrahedron, 64(48), 11262-11269. Retrieved February 20, 2026, from [Link]

  • Niedzielska, A., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3296. Retrieved February 20, 2026, from [Link]

  • Al-Omran, F., et al. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Journal of Heterocyclic Chemistry, 52(4), 957-977. Retrieved February 20, 2026, from [Link]

  • Thorpe reaction. (2020). HandWiki. Retrieved February 20, 2026, from [Link]

  • Elgazwy, A. S. H., & Refaee, M. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Organic Chemistry: Current Research, 2(3). Retrieved February 20, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved February 20, 2026, from [Link]

  • Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. (2014). Green Chemistry, 16(6), 3055-3059. Retrieved February 20, 2026, from [Link]

  • Kim, S. I., et al. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Pest Management Science, 81(4), 1903-1908. Retrieved February 20, 2026, from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. Retrieved February 20, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 228, 108143. Retrieved February 20, 2026, from [Link]

  • Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Pharmaceuticals, 14(6), 552. Retrieved February 20, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Synthesis of heterocyclic, allylic, and aliphatic nitriles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2013). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Mendoza-Morales, W. O., et al. (2025). Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. Molecules, 30(15), 2835. Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2013). Longdom Publishing. Retrieved February 20, 2026, from [Link]

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Sources

Difference between oxolan-3-ylidene and oxetan-3-ylidene acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Oxolan-3-ylidene vs. Oxetan-3-ylidene Acetonitrile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Diagonal" Shift in Heterocyclic Scaffolds

In modern medicinal chemistry, the transition from five-membered rings (oxolanes/tetrahydrofurans) to four-membered rings (oxetanes) is not merely a reduction in size; it is a strategic maneuver known as the "oxetane effect." This guide analyzes the structural, synthetic, and physicochemical divergence between oxolan-3-ylidene acetonitrile and oxetan-3-ylidene acetonitrile .

While both molecules serve as critical Michael acceptors and intermediates for JAK inhibitors (e.g., covalent cysteine targeting), the oxetane derivative offers a distinct profile: significantly higher ring strain (~107 kJ/mol vs. ~23 kJ/mol), lower lipophilicity, and a rigidified vector that alters the metabolic fate of the final drug candidate.

Part 1: Structural & Physicochemical Divergence

The core difference between these two scaffolds lies in the interplay between ring strain and hybridization at the C3 position.

1.1 Ring Strain and Geometry
FeatureOxetan-3-ylidene AcetonitrileOxolan-3-ylidene Acetonitrile
Ring Size 4-membered (Strained)5-membered (Flexible)
Strain Energy ~107 kJ/mol (25.5 kcal/mol)~23 kJ/mol (5.5 kcal/mol)
C3 Hybridization

(Exocyclic alkene)

(Exocyclic alkene)
Bond Angles (Internal) Compressed (~90°), creating I-strainRelaxed (~108°), closer to ideal

Conformation Near-planar (Rigid)Envelope/Twist (Fluxional)

Expert Insight: The introduction of the exocyclic double bond (the ylidene moiety) at the 3-position exacerbates the strain in the oxetane ring. In a saturated oxetane, the ring puckers (~8.7°) to relieve torsional strain. However, the


 center in oxetan-3-ylidene  forces planarity to maximize orbital overlap with the nitrile 

-system. This "Baeyer Strain" makes the oxetane double bond highly reactive but also chemically fragile under acidic conditions.

In contrast, the oxolan-3-ylidene (tetrahydrofuran derivative) retains conformational flexibility (pseudorotation), allowing it to adopt an envelope conformation that minimizes eclipsing interactions without significant angular distortion.

1.2 The "Diagonal" Effect on Lipophilicity

Replacing the oxolane ring with an oxetane is a classic "scaffold hop" to improve physicochemical properties without changing the pharmacophore significantly.

  • Solubility: The oxetane oxygen lone pairs are more exposed due to the wider C-O-C bond angle required to close the square ring. This increases hydrogen bond acceptor (HBA) capability, significantly boosting aqueous solubility compared to the oxolane.

  • Lipophilicity (LogP): The oxetane analog typically lowers LogP by 0.4–0.8 units compared to the oxolane, a critical adjustment for improving the Lipophilic Ligand Efficiency (LLE) of a drug candidate.

Part 2: Synthetic Methodologies

The synthesis of both compounds relies on the Horner-Wadsworth-Emmons (HWE) olefination.[1] However, the protocol must be adapted for the oxetane to prevent ring opening.

2.1 The HWE Protocol (Standardized)

Reagents:

  • Substrate: Oxetan-3-one vs. Dihydrofuran-3(2H)-one.

  • Phosphonate: Diethyl (cyanomethyl)phosphonate.

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH. Note: LiHMDS is preferred for oxetanes to minimize nucleophilic attack on the ring.

Step-by-Step Methodology:

  • Activation: Dissolve diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C (critical for oxetane stability). Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise. Stir for 30 min to generate the phosphonate carbanion.

  • Addition: Add the ketone (Oxetan-3-one or Oxolan-3-one) dissolved in THF dropwise.

    • Oxetane Precaution: Maintain temp < 5°C. Exotherms can trigger polymerization.

    • Oxolane: Can be performed at RT.[2]

  • Reaction: Stir at 0°C -> RT for 2-4 hours. Monitor by TLC (Stain: KMnO4; Product is UV active).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating QC Check:

  • Oxetan-3-ylidene: Look for the vinyl proton singlet at

    
     ppm in 
    
    
    
    NMR. The signal should be sharp. Broadening indicates polymerization.
  • Oxolan-3-ylidene: The vinyl proton often appears as a triplet or multiplet (

    
     ppm) due to long-range coupling with the ring methylenes.
    
2.2 Synthetic Pathway Diagram

HWE_Synthesis cluster_conditions Critical Process Parameters Ketone Cyclic Ketone (Oxetan-3-one / Oxolan-3-one) Intermediate Betaine/Oxaphosphetane Intermediate Ketone->Intermediate LiHMDS, THF, 0°C Phosphonate Diethyl (cyanomethyl)phosphonate Phosphonate->Intermediate Product Ylidene Acetonitrile Product Intermediate->Product Elimination (- Diethylphosphate) Param1 Temp: <5°C for Oxetane Param2 Base: Non-nucleophilic (LiHMDS)

Caption: Comparative Horner-Wadsworth-Emmons (HWE) pathway. Note the strict temperature control required for the strained oxetane ring.

Part 3: Reactivity Profile & Mechanistic Implications

Both molecules function as Michael Acceptors , reacting with nucleophiles (e.g., thiols, amines) at the exocyclic vinyl carbon.

3.1 Michael Addition Kinetics
  • Oxolan-3-ylidene: The reaction is driven by the electron-withdrawing nitrile group. The 5-membered ring provides steric bulk but allows for standard "endo" or "exo" approach trajectories.

  • Oxetan-3-ylidene: The reaction is faster and more irreversible.

    • Reasoning: Nucleophilic attack at the exocyclic carbon relieves the severe angle strain associated with the

      
       center in the 4-membered ring. Re-hybridizing that carbon to 
      
      
      
      allows the ring to pucker, relaxing the bond angles from ~90° toward ~88°, which is energetically favorable.
3.2 Stability & Degradation
  • Acid Sensitivity:

    • Oxetane:[3][4][5][6][7][8][9][10][11] Highly sensitive. Strong acids (HCl, TFA) will protonate the ether oxygen, leading to rapid ring opening (S_N2 or S_N1 pathways) to form acyclic chlorohydrins or diols.

    • Oxolane: Relatively stable to dilute acids.

  • Base Stability: Both are stable in weak bases, but strong nucleophiles (alkoxides) can cause polymerization of the oxetane via ring-opening polymerization (ROP).

3.3 Reactivity Flowchart

Reactivity_Logic cluster_comparison Oxolane Comparison Start Substrate: Oxetan-3-ylidene Acetonitrile Condition_Acid Condition: Acidic (pH < 3) Start->Condition_Acid Condition_Nuc Condition: Nucleophile (R-SH/R-NH2) Start->Condition_Nuc Result_Opening RING OPENING (Degradation) Condition_Acid->Result_Opening Protonation of O Result_Michael MICHAEL ADDITION (Desired C-C/C-N Bond) Condition_Nuc->Result_Michael Attack on Exocyclic C=C Oxolane_Node Oxolan-3-ylidene Oxolane_Node->Result_Opening Stable (Slow)

Caption: Reactivity divergence. Oxetanes risk ring opening in acid, whereas oxolanes are robust.[9] Both undergo Michael addition.

Part 4: Medicinal Chemistry Applications

4.1 Scaffold Selection Matrix

Use this decision matrix to select the appropriate core for your drug candidate:

Design RequirementPreferred ScaffoldRationale
Need to lower LogP? Oxetane High polarity, low lipophilicity.
Need to block P450 metabolism? Oxetane No abstractable protons on the quaternary-like C3 (after reaction); sterically compact.
Need acid stability? Oxolane 4-membered rings are labile in stomach acid mimics (SGF).
Need high solubility? Oxetane Exposed oxygen lone pairs act as superior H-bond acceptors.[8]
4.2 Case Study Context: JAK Inhibitors

In the development of JAK inhibitors (e.g., analogs of Baricitinib), the cyanomethylidene group acts as the "warhead" or the linker to the warhead.

  • Oxolane provides a safe, standard pharmacokinetic profile.

  • Oxetane is used when the lead compound is too lipophilic or suffers from rapid oxidative clearance at the ring carbons. The oxetane ring is often metabolically "harder" than the THF ring because the C-H bonds are stronger due to higher s-character in the C-H bonds of strained rings.

References

  • Wurts, J., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery: Synthesis and Properties. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Organic Chemistry Portal. (2024). Horner-Wadsworth-Emmons Reaction.

  • BenchChem. (2025).[9] 3-Oxetanone: A Comprehensive Technical Guide.

Sources

Methodological & Application

Synthesis of 2-(Oxolan-3-ylidene)acetonitrile via Horner-Wadsworth-Emmons Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and selective methods for the construction of carbon-carbon double bonds is of paramount importance. The 2-(oxolan-3-ylidene)acetonitrile scaffold is a valuable building block in medicinal chemistry and materials science, owing to the presence of a reactive α,β-unsaturated nitrile moiety and a tetrahydrofuran ring, a common motif in many biologically active molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the synthesis of such compounds, offering significant advantages over the classical Wittig reaction.[1][2]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and typically less basic than the corresponding phosphonium ylide used in the Wittig reaction.[2] This heightened nucleophilicity allows for the efficient olefination of a wide range of aldehydes and ketones, including sterically hindered substrates. A key operational advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the desired alkene product through simple aqueous extraction.[3][4] Furthermore, the HWE reaction is renowned for its high (E)-stereoselectivity, which is a critical consideration in the synthesis of complex target molecules.[3][4][5]

This application note provides a detailed protocol for the synthesis of 2-(oxolan-3-ylidene)acetonitrile from 3-oxolanone and diethyl cyanomethylphosphonate, employing sodium hydride as the base. It will delve into the mechanistic underpinnings of the reaction, offer practical guidance for the experimental setup and workup, and provide expected characterization data for the final product.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, which is key to understanding the reaction's stereochemical outcome and potential side reactions.

Step 1: Deprotonation The reaction is initiated by the deprotonation of the α-carbon of diethyl cyanomethylphosphonate by a strong base, in this case, sodium hydride (NaH). This acid-base reaction generates a highly nucleophilic phosphonate carbanion. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating their removal.

Step 2: Nucleophilic Addition The generated phosphonate carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 3-oxolanone. This addition is typically the rate-limiting step of the reaction and results in the formation of a tetrahedral intermediate.[5]

Step 3: Oxaphosphetane Formation and Elimination The tetrahedral intermediate subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and readily collapses through a syn-elimination pathway to yield the desired alkene, 2-(oxolan-3-ylidene)acetonitrile, and a water-soluble diethyl phosphate salt. The thermodynamic stability of the strong phosphorus-oxygen double bond in the phosphate byproduct is a major driving force for this final elimination step.[6]

The stereoselectivity of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. In most cases, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[5]

Experimental Protocol

This section provides a representative protocol for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
3-OxolanoneC₄H₆O₂86.091.0 g11.6Sigma-Aldrich
Diethyl cyanomethylphosphonateC₆H₁₂NO₃P177.142.27 g12.8Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.51 g12.8Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Acros Organics
Saturated aqueous NH₄Cl--20 mL-Fisher Chemical
Diethyl ether(C₂H₅)₂O74.12As needed-Fisher Chemical
Brine--20 mL-VWR Chemicals
Anhydrous Magnesium SulfateMgSO₄120.37As needed-EMD Millipore

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Workflow Diagram:

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry glassware under vacuum or in an oven B Add NaH to anhydrous THF under inert atmosphere A->B C Cool the suspension to 0 °C B->C D Slowly add diethyl cyanomethylphosphonate to the NaH suspension C->D E Stir for 30 min at 0 °C, then warm to room temperature D->E F Cool back to 0 °C and add 3-oxolanone solution E->F G Stir at room temperature and monitor by TLC F->G H Quench the reaction with sat. aq. NH₄Cl G->H I Extract with diethyl ether H->I J Wash with brine, dry over MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify the crude product by flash column chromatography K->L M Characterize the final product L->M

Caption: Experimental workflow for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (0.51 g of a 60% dispersion in mineral oil, 12.8 mmol).

    • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via a cannula.

    • Add anhydrous THF (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl cyanomethylphosphonate (2.27 g, 12.8 mmol) in anhydrous THF (10 mL) to the stirred suspension via a syringe over 10 minutes.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas has ceased.

  • Reaction with 3-Oxolanone:

    • Cool the resulting pale yellow solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of 3-oxolanone (1.0 g, 11.6 mmol) in anhydrous THF (10 mL) to the reaction mixture via a syringe over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(oxolan-3-ylidene)acetonitrile as a colorless oil.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[7] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Diethyl cyanomethylphosphonate: This compound is harmful if swallowed or in contact with skin and may cause respiratory irritation. Handle with care in a fume hood and avoid inhalation of vapors.

  • 3-Oxolanone: Handle in a well-ventilated area.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.

Characterization of 2-(Oxolan-3-ylidene)acetonitrile

The structure of the synthesized 2-(oxolan-3-ylidene)acetonitrile can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The spectrum is expected to show a singlet for the vinylic proton around δ 5.3-5.5 ppm.

    • The methylene protons of the tetrahydrofuran ring will appear as multiplets in the region of δ 2.0-4.5 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • The nitrile carbon (C≡N) is expected to appear in the range of δ 115-120 ppm.

    • The quaternary carbon of the double bond (C=C) should be observed around δ 160-170 ppm, while the methine carbon of the double bond (=CH) will be in the region of δ 90-100 ppm.

    • The carbons of the tetrahydrofuran ring will resonate in the aliphatic region.

  • IR (Infrared) Spectroscopy (thin film, cm⁻¹):

    • A strong and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220 cm⁻¹.[8]

    • A medium intensity band for the C=C stretching vibration should be present around 1640-1650 cm⁻¹.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete deprotonation of the phosphonateEnsure the sodium hydride is fresh and properly washed to remove mineral oil. Use completely anhydrous THF. Allow sufficient time for the deprotonation to complete.
Decomposition of the baseSodium hydride can degrade upon exposure to air and moisture. Use a fresh bottle or a properly stored one.
Unreactive ketoneWhile less common with the HWE reaction, some ketones can be sterically hindered. Longer reaction times or gentle heating might be required.
Formation of side products Self-condensation of the ketoneAdd the ketone solution slowly to the ylide solution at 0 °C to minimize this side reaction.
Difficult purification Incomplete removal of the phosphate byproductEnsure thorough washing with water or brine during the workup to remove the water-soluble diethyl phosphate.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route for the synthesis of 2-(oxolan-3-ylidene)acetonitrile. The key advantages of this method, including the use of a highly nucleophilic phosphonate carbanion and the straightforward removal of the phosphate byproduct, make it a valuable tool for organic synthesis. The detailed protocol and troubleshooting guide provided in this application note are intended to assist researchers in successfully performing this transformation and accessing this important synthetic intermediate.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
  • Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, U.K., 1991; Vol. 1, pp 729-817.
  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405–4408.
  • Ando, K. J. Org. Chem.1997, 62 (7), 1934–1939.
  • Boutagy, J.; Thomas, R. Chem. Rev.1974, 74 (1), 87–99.
  • Masamune, S.; Roush, W. R. J. Am. Chem. Soc.1980, 102 (23), 7109-7111.
  • Rathke, M. W.; Nowak, M. J. Org. Chem.1985, 50 (15), 2624–2626.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 893-899.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

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Application Note: Horner-Wadsworth-Emmons Olefination of Tetrahydrofuran-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

The conversion of tetrahydrofuran-3-one to (tetrahydrofuran-3-ylidene)acetonitrile is a pivotal transformation in medicinal chemistry. This exocyclic


-unsaturated nitrile serves as a versatile Michael acceptor and a critical intermediate in the synthesis of JAK inhibitors (e.g., Filgotinib analogues) and various amino-tetrahydrofuran scaffolds.

While the Wittig reaction is a classical approach for olefination, the Horner-Wadsworth-Emmons (HWE) modification utilizing diethyl cyanomethylphosphonate offers distinct advantages:

  • Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding phosphonium ylides.[1][2]

  • Purification: The phosphate byproduct (diethyl phosphate salt) is water-soluble, simplifying downstream processing compared to the removal of triphenylphosphine oxide in Wittig protocols.

  • Atom Economy: The reaction generally proceeds with higher yields and milder conditions.

This guide details a robust, scalable protocol for this transformation, addressing common challenges such as E/Z selectivity and moisture sensitivity.

Strategic Optimization: The "Why" Behind the Protocol

Base Selection

The choice of base dictates the concentration of the active carbanion and the reaction rate.

  • Sodium Hydride (NaH): The gold standard for this specific transformation. It provides irreversible deprotonation of the phosphonate (pKa ~18-20) without generating nucleophilic byproducts that could attack the ketone.

  • Potassium tert-butoxide (KOtBu): A viable alternative, but can sometimes lead to competitive polymerization of the sensitive acrylonitrile product if not strictly controlled.

  • Recommendation: Use 60% dispersion NaH in mineral oil for optimal consistency and cost-effectiveness.

Solvent Effects & Temperature[3]
  • Solvent: Anhydrous Tetrahydrofuran (THF) is required. The phosphonate anion is highly basic and will be quenched by protic solvents. THF solubilizes the intermediate oxaphosphetane, facilitating the elimination step.

  • Temperature: The deprotonation is exothermic. Initiating at 0°C prevents thermal runaway, while warming to Room Temperature (RT) ensures complete conversion of the sterically hindered ketone.

Stereoselectivity (E vs Z)

Unlike reactions with aldehydes which typically favor the E-isomer (trans), the reaction with tetrahydrofuran-3-one often yields a mixture of E and Z isomers (typically ranging from 1:1 to 3:2).

  • Reasoning: The steric difference between the two methylene groups flanking the ketone (C2 and C4) is minimal, reducing the thermodynamic preference for one isomer.

  • Impact: For many applications (e.g., subsequent reduction to the amine), the isomer ratio is irrelevant. If separation is required, silica gel chromatography is effective.

Detailed Experimental Protocol

Materials
  • Substrate: Tetrahydrofuran-3-one (1.0 equiv)

  • Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.25 equiv)

  • Solvent: Anhydrous THF (0.3 M concentration relative to substrate)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry or oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Purge with nitrogen for 15 minutes.

  • Carbanion Formation:

    • Charge the flask with NaH (1.25 equiv).

    • Add Anhydrous THF (50% of total volume) and cool to 0°C in an ice bath.

    • Critical Step: Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise over 15–20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns clear to pale yellow.
      
    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Olefination:

    • Dissolve Tetrahydrofuran-3-one (1.0 equiv) in the remaining THF.

    • Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated aq.

      
       . Caution: Residual NaH will cause bubbling.
      
    • Extract the aqueous layer with Ethyl Acetate (3 x volumes).[3][4]

    • Combine organic layers and wash with Brine.[3][5]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification:

    • The crude oil is often pure enough for the next step.

    • If purification is needed: Flash Column Chromatography (SiO2), eluting with 0

      
       30% EtOAc in Hexanes.
      

Reaction Mechanism

The following diagram illustrates the HWE mechanism specific to this substrate, highlighting the formation of the oxaphosphetane intermediate.

HWE_Mechanism Reagents Diethyl cyanomethylphosphonate + NaH (Base) Deprotonation Deprotonation (- H2, - Na+) Reagents->Deprotonation Carbanion Phosphonate Carbanion (Nucleophile) Deprotonation->Carbanion Attack Nucleophilic Attack Carbanion->Attack Ketone Tetrahydrofuran-3-one (Electrophile) Ketone->Attack Add Ketone Intermediate Oxaphosphetane Intermediate Attack->Intermediate Elimination Syn-Elimination Intermediate->Elimination Products (Tetrahydrofuran-3-ylidene)acetonitrile + Diethyl phosphate salt Elimination->Products

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction between a phosphonate and a cyclic ketone.[1]

Experimental Workflow

This flowchart outlines the operational steps to ensure safety and high yield.

Workflow Start Start: Dry Glassware & N2 Purge Step1 Suspend NaH in THF (0°C) Start->Step1 Step2 Add Phosphonate Dropwise (Wait for H2 evolution to cease) Step1->Step2 Step3 Add THF-3-one Solution Step2->Step3 Step4 Warm to RT & Stir (2-4h) Step3->Step4 Check Check TLC/LCMS Step4->Check Check->Step4 Incomplete Quench Quench with Sat. NH4Cl Check->Quench Complete Extract Extract (EtOAc) & Dry (Na2SO4) Quench->Extract Finish Concentrate & Purify Extract->Finish

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Parameters

ParameterObservationRoot CauseCorrective Action
Low Yield Starting material remainsMoisture in solvent/reagentsEnsure THF is distilled or from a solvent system. Use fresh NaH.
No Reaction No H2 evolution upon phosphonate additionInactive BaseNaH may have degraded (hydrolyzed). Test with a small amount of alcohol.
Impurity Profile Multiple spots on TLCPolymerization of productAvoid overheating (>40°C). Quench immediately upon completion.
Selectivity Low E/Z ratioThermodynamic equilibriumUse steric bulkier phosphonates (e.g., diphenyl) if high E selectivity is strictly required (though difficult on this substrate).

References

  • Preparation of HWE Reagents and General Protocols. Organic Syntheses, Coll. Vol. 10, p.460 (2004). Retrieved from [Link]

  • Synthesis of JAK Inhibitor Intermediates (Patent). World Intellectual Property Organization, WO2019183176. Retrieved from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(Oxolan-3-ylidene)acetonitrile to 3-Cyanomethyl Oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the selective catalytic hydrogenation of the exocyclic double bond in 2-(oxolan-3-ylidene)acetonitrile to yield the saturated nitrile, 3-cyanomethyl oxolane. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the oxolane and cyanomethyl moieties serve as critical pharmacophores. This document provides a robust, field-proven protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst, ensuring high yield and selectivity. We delve into the underlying reaction mechanism, provide detailed step-by-step procedures for reaction setup, monitoring, workup, and purification, and offer expert insights into critical process parameters and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific hydrogenation.

Introduction and Scientific Rationale

The selective reduction of carbon-carbon double bonds in the presence of other reducible functional groups, such as nitriles, is a common challenge in organic synthesis. The target molecule, 3-cyanomethyl oxolane, is a valuable building block, with the oxolane ring being a prevalent feature in many biologically active compounds and the cyanomethyl group serving as a versatile precursor for amines, carboxylic acids, and other functionalities. The starting material, 2-(oxolan-3-ylidene)acetonitrile, is an α,β-unsaturated nitrile, where the exocyclic double bond is activated towards conjugate addition.

Catalytic hydrogenation stands as the most efficient and environmentally benign method for such reductions. The choice of catalyst and reaction conditions is paramount to prevent the over-reduction of the nitrile group to an amine. Palladium on carbon (Pd/C) is a widely used, cost-effective, and highly active heterogeneous catalyst for the hydrogenation of alkenes.[1] By carefully controlling the reaction parameters, particularly hydrogen pressure and temperature, it is possible to achieve high chemoselectivity for the reduction of the C=C bond while preserving the nitrile functionality.[2]

This application note provides a protocol that has been optimized for high selectivity and yield, leveraging the unique properties of Pd/C to facilitate this important transformation.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of 2-(oxolan-3-ylidene)acetonitrile over a palladium surface follows the Horiuti-Polanyi mechanism. The key steps are:

  • Adsorption of Reactants: Both hydrogen gas and the alkene moiety of 2-(oxolan-3-ylidene)acetonitrile adsorb onto the surface of the palladium catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the two carbon atoms of the double bond. This occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

  • Desorption of Product: The saturated product, 3-cyanomethyl oxolane, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The selectivity for the reduction of the C=C bond over the C≡N bond is achieved due to the stronger adsorption of the alkene onto the palladium surface compared to the nitrile group under the prescribed mild conditions.

Reaction_Mechanism cluster_0 Palladium Catalyst Surface (Pd) H2 H₂ Gas Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation UnsaturatedNitrile 2-(Oxolan-3-ylidene)acetonitrile Adsorbed_Nitrile Adsorbed Unsaturated Nitrile UnsaturatedNitrile->Adsorbed_Nitrile Adsorption Intermediate Adsorbed Intermediate Adsorbed_H->Intermediate First H Addition Adsorbed_Nitrile->Intermediate Product 3-Cyanomethyl Oxolane Intermediate->Product Second H Addition & Desorption

Caption: Reaction mechanism of catalytic hydrogenation.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and product is essential for accurate measurements, effective purification, and safe handling.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
2-(Oxolan-3-ylidene)acetonitrileC₆H₇NO109.13Colorless to pale yellow liquid/solidEstimated >200
3-Cyanomethyl oxolaneC₆H₉NO111.14Colorless liquidEstimated 210-220

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for different scales, but it is recommended to maintain the relative ratios of the reagents.

Materials and Reagents
ReagentGradeSupplierCAS No.
2-(Oxolan-3-ylidene)acetonitrile≥95%(To be synthesized or sourced)N/A
10% Palladium on Carbon (Pd/C)50% wetSigma-Aldrich7440-05-3
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Hydrogen (H₂) gasHigh purity (≥99.99%)Airgas1333-74-0
Nitrogen (N₂) gasHigh purityAirgas7727-37-9
Celite® 545---Sigma-Aldrich68855-54-9
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Equipment
  • Parr shaker or similar hydrogenation apparatus

  • Pressure-rated reaction vessel (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/vacuum manifold

  • Standard laboratory glassware (flasks, beakers, graduated cylinders)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS system

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[4] The hydrogenation apparatus must be properly grounded to prevent static discharge.

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[5] Always handle the catalyst in a wet state or under an inert atmosphere.[6]

  • Acetonitrile Derivatives: While specific toxicity data for 2-(oxolan-3-ylidene)acetonitrile is not available, it should be handled with care as nitriles can be toxic.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reaction Setup and Execution

Experimental_Workflow Start Start Weigh_Catalyst 1. Weigh wet Pd/C catalyst Start->Weigh_Catalyst Add_to_Vessel 2. Add catalyst and solvent to reaction vessel Weigh_Catalyst->Add_to_Vessel Purge_N2 3. Seal and purge vessel with N₂ (3x) Add_to_Vessel->Purge_N2 Add_Substrate 4. Add 2-(oxolan-3-ylidene)acetonitrile Purge_N2->Add_Substrate Purge_H2 5. Purge vessel with H₂ (3x) Add_Substrate->Purge_H2 Pressurize 6. Pressurize with H₂ to 50 psi Purge_H2->Pressurize React 7. Stir vigorously at room temperature Pressurize->React Monitor_TLC_GC 8. Monitor reaction progress React->Monitor_TLC_GC Monitor_TLC_GC->React Incomplete Depressurize 9. Depressurize and purge with N₂ Monitor_TLC_GC->Depressurize Complete Filter_Catalyst 10. Filter catalyst through Celite® Depressurize->Filter_Catalyst Concentrate 11. Concentrate filtrate Filter_Catalyst->Concentrate Purify 12. Purify by column chromatography Concentrate->Purify Analyze 13. Characterize pure product Purify->Analyze End End Analyze->End

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh 110 mg of 10% Pd/C (50% wet, corresponding to ~1 mol% of dry catalyst) and add it to the pressure-rated reaction vessel containing a magnetic stir bar.

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the reaction vessel.

  • Inerting the System: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Substrate Addition: Dissolve 1.09 g (10 mmol) of 2-(oxolan-3-ylidene)acetonitrile in 10 mL of anhydrous ethanol. Briefly open the reaction vessel under a positive pressure of nitrogen and add the substrate solution via a cannula or a funnel.

  • Hydrogen Purge: Reseal the vessel and purge with hydrogen gas by pressurizing to ~50 psi and venting. Repeat this cycle three times.

  • Reaction Initiation: Pressurize the vessel with hydrogen to 50 psi. Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction progress by the uptake of hydrogen (pressure drop). For a more accurate assessment, carefully depressurize the vessel, purge with nitrogen, and take a small aliquot for TLC or GC-MS analysis.

  • Reaction Workup: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and analytical monitoring), stop the stirring and vent the excess hydrogen. Purge the vessel with nitrogen three times.

  • Catalyst Removal: Open the vessel and carefully filter the reaction mixture through a pad of Celite® 545 in a Büchner funnel to remove the palladium catalyst. Wash the reaction vessel and the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford 3-cyanomethyl oxolane as a colorless liquid.

Analytical and Spectroscopic Characterization

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl acetate in hexane.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Expected Rf values:

    • 2-(Oxolan-3-ylidene)acetonitrile: ~0.4

    • 3-Cyanomethyl oxolane: ~0.3

The more polar saturated nitrile product will have a lower Rf value compared to the less polar starting material.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Injection Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

The starting material will have a shorter retention time than the product. The mass spectrum of the product will show a molecular ion peak (M⁺) at m/z = 111.

Spectroscopic Data

2-(Oxolan-3-ylidene)acetonitrile (Starting Material - Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.4 (m, 1H, =CH-CN), ~4.5 (t, 2H, -O-CH₂-C=), ~3.9 (t, 2H, -O-CH₂-CH₂-), ~2.9 (t, 2H, -CH₂-C=).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (=C(CN)-), ~118 (-CN), ~95 (=CH-CN), ~70 (-O-CH₂-), ~68 (-O-CH₂-), ~35 (-CH₂-).

  • IR (neat, cm⁻¹): ~2220 (C≡N stretch, conjugated), ~1650 (C=C stretch).[11]

3-Cyanomethyl oxolane (Product)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.9-3.7 (m, 4H, -O-CH₂-), ~2.9 (m, 1H, -CH-CH₂CN), ~2.5 (d, 2H, -CH₂-CN), ~2.2-2.0 (m, 2H, -CH₂-CH₂-O).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~118 (-CN), ~68 (-O-CH₂-), ~67 (-O-CH₂-), ~38 (-CH-CH₂CN), ~32 (-CH₂-CH₂-O), ~25 (-CH₂-CN).

  • IR (neat, cm⁻¹): ~2250 (C≡N stretch, non-conjugated).[12][13]

Troubleshooting and Expert Insights

IssuePossible CauseRecommended Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogen pressureEnsure the system is leak-free and maintain the recommended pressure.
Poor stirringIncrease the stirring speed to ensure good mass transfer.
Over-reduction to Amine Reaction temperature too highConduct the reaction at room temperature.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.
Catalyst activity too highConsider using a less active catalyst or a catalyst poison like ethylenediamine.[2]
Low Yield Loss of product during workupEnsure efficient extraction and careful handling during filtration and concentration.
Adsorption of product on catalystWash the catalyst thoroughly with the reaction solvent after filtration.

Conclusion

The protocol described in this application note provides a reliable and selective method for the catalytic hydrogenation of 2-(oxolan-3-ylidene)acetonitrile to 3-cyanomethyl oxolane. By employing 10% Pd/C under mild conditions, the exocyclic double bond is efficiently reduced while preserving the synthetically valuable nitrile group. The detailed procedures for reaction execution, monitoring, and purification, along with the troubleshooting guide, will enable researchers to consistently achieve high yields of the desired product. This methodology is scalable and adheres to the principles of green chemistry, making it a valuable tool for both academic research and industrial drug development.

References

  • Maegawa, T., Fujita, Y., Yonezawa, T., Lee, Y., & Sajiki, H. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 809-811.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). UMass Lowell. Retrieved February 20, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Study. Retrieved February 20, 2026, from [Link]

  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (n.d.). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-242.
  • Daksenov, D. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved February 20, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Research. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2018). Molecules, 23(6), 1390.
  • Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst. (n.d.). RSC Advances. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved February 20, 2026, from [Link]

  • How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Chromatography Today. Retrieved February 20, 2026, from [Link]

  • Palladium on carbon. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The thought process behind choosing an eluent for TLC. (2021, August 12). Reddit. Retrieved February 20, 2026, from [Link]

  • synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved February 20, 2026, from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved February 20, 2026, from [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). Molecules, 27(9), 2808.
  • Acetonitrile. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? (2014, November 22). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 20, 2026, from [Link]

  • Process for the catalytic hydrogenation of a nitrile. (n.d.). Google Patents.
  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved February 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 20, 2026, from [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal, 12(4), 438-442.
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). Journal of Applied Toxicology, 44(2), 164-182.
  • The FT-IR spectrum of 3. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 3-(Cyanomethyl)-5-methoxyindole - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Application Note: (Tetrahydrofuran-3-ylidene)acetonitrile as a Covalent JAK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, elaboration, and biological evaluation of (Tetrahydrofuran-3-ylidene)acetonitrile as a novel electrophilic scaffold for Janus Kinase (JAK) inhibition.

Executive Summary & Rationale

The development of JAK inhibitors has evolved from reversible ATP-competitive binders (e.g., Tofacitinib) to covalent inhibitors that target non-catalytic cysteines (e.g., Ristova analogues targeting Cys909 in JAK3).

(Tetrahydrofuran-3-ylidene)acetonitrile represents a strategic "warhead scaffold." It functions as a bioisostere to the azetidin-3-yl acetonitrile motif found in Baricitinib, but with distinct physicochemical properties:

  • Mechanism: The exocyclic double bond conjugated to the nitrile forms a Michael acceptor, capable of reversible or irreversible covalent modification of nucleophilic cysteine residues in the kinase ATP-binding pocket.

  • Lipophilicity: The tetrahydrofuran (THF) ring offers a polarity shift compared to nitrogen-containing heterocycles (azetidine/pyrrolidine), potentially altering metabolic stability and membrane permeability.

  • Geometry: The

    
     character of the ylidene linkage provides a rigid vector for orienting the nitrile group toward the catalytic loop or solvent front.
    

Strategic Design & Mechanism

The Covalent Interaction

The core principle of this scaffold is the "cyano-vinyl" electrophile. Unlike simple acrylamides, the


-unsaturated nitrile is a "tunable" warhead.
  • Target Residues: JAK3 (Cys909) or JAK1 (Cys909 equivalent in specific conformations).

  • Reaction: Thiol-Michael Addition. The cysteine thiolate attacks the

    
    -carbon of the ylidene, forming a covalent adduct.
    
Pathway Visualization

The following diagram illustrates the interference of the scaffold within the JAK-STAT signaling pathway.

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Scaffold THF-Ylidene Scaffold Scaffold->JAK Covalent Inhibition (Cys909) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Disruption of JAK-STAT signaling via covalent modification of the JAK kinase domain by the THF-ylidene scaffold.

Synthesis Protocol: The HWE Olefination

The most robust method to construct the (Tetrahydrofuran-3-ylidene)acetonitrile core is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol ensures high yield and control over the exocyclic double bond formation.

Reagents & Equipment
  • Substrate: Dihydrofuran-3(2H)-one (3-Tetrahydrofuranone).

  • Reagent: Diethyl cyanomethylphosphonate (98%).[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium tert-butoxide (1.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Phosphonate Deprotonation

  • Flame-dry a 250 mL round-bottom flask and cool under

    
    .
    
  • Add NaH (1.2 equiv, washed with dry hexanes to remove oil) suspended in anhydrous THF (5 mL/mmol).

  • Cool the suspension to 0°C in an ice bath.

  • Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise over 15 minutes.

  • Observation: Evolution of

    
     gas. Stir at 0°C for 30 mins until the solution becomes clear/pale yellow (formation of the phosphonate carbanion).
    

Step 2: HWE Reaction

  • Dissolve Dihydrofuran-3(2H)-one (1.0 equiv) in a minimum volume of anhydrous THF.

  • Add the ketone solution dropwise to the phosphonate carbanion mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–16 hours . Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes; Stain: KMnO4).

    • Checkpoint: The ketone spot (

      
      ) should disappear; a new UV-active spot (conjugated nitrile) will appear.
      

Step 3: Work-up & Purification

  • Quench the reaction carefully with Saturated

    
     (aq) .
    
  • Extract with Ethyl Acetate (3 x) .

  • Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure (Note: The product is a low molecular weight liquid/oil; avoid high vacuum for extended periods to prevent volatility loss).

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
Synthesis Workflow Diagram

Synthesis_Workflow Start 3-THF-one (Ketone) Reaction HWE Olefination (RT, 4-16h) Start->Reaction Addition Reagent Diethyl cyanomethylphosphonate Intermediate Phosphonate Carbanion Reagent->Intermediate Deprotonation Base NaH / THF (0°C) Base->Intermediate Intermediate->Reaction Product (Tetrahydrofuran-3-ylidene) acetonitrile Reaction->Product Workup & Purification

Caption: HWE synthesis route for generating the nitrile warhead.

Scaffold Elaboration (Coupling Strategy)

The molecule synthesized above is the warhead. To create a potent JAK inhibitor, this scaffold must be coupled to a hinge-binding motif (e.g., pyrrolo[2,3-d]pyrimidine).

Critical Design Note: The standard 3-THF-one yields a "naked" scaffold. To attach a drug core, you must use a substituted precursor or functionalize the ring post-synthesis.

Recommended Route: The


-Functionalization 
  • Precursor: Start with 4-hydroxy-dihydrofuran-3(2H)-one .

  • Protection: Protect the hydroxyl group (e.g., TBS or MOM ether).

  • HWE Reaction: Perform the protocol in Section 3.2.

  • Deprotection: Remove the protecting group to reveal the alcohol.

  • Coupling: Convert the alcohol to a leaving group (Mesylate/Tosylate) and perform an

    
     displacement with the hinge binder (e.g., the piperidine nitrogen of a Tofacitinib-like core).
    

Biological Evaluation Protocols

Biochemical Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the JAK kinase in the presence of your inhibitor.

Materials:

  • Recombinant JAK1, JAK2, or JAK3 enzyme (0.2–2 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the THF-inhibitor in DMSO (Top conc: 10

    
    M).
    
  • Enzyme Mix: Dilute JAK enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Reaction:

    • Add 2

      
      L Inhibitor to 384-well plate.
      
    • Add 4

      
      L Enzyme Mix. Incubate 10 min at RT (allows covalent bond formation).
      
    • Add 4

      
      L Substrate/ATP Mix (ATP at 
      
      
      
      ).
    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader. Calculate

    
    .
    
Covalent Binding Confirmation (Mass Spectrometry)

To verify the "warhead" mechanism:

  • Incubate JAK3 kinase domain (1

    
    M) with the inhibitor (10 
    
    
    
    M) for 1 hour.
  • Perform intact protein LC-MS (Q-TOF or Orbitrap).

  • Success Criteria: Observation of a mass shift corresponding to the molecular weight of the inhibitor (Adduct formation) compared to the DMSO control.

    • Reversibility Check: Perform "Jump-dilution" experiments. If activity does not recover upon rapid dilution, the inhibition is irreversible.

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight selectivity and potency.

Table 1: Hypothetical Data Structure for SAR Analysis

Compound IDR-Group (Hinge Binder)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/2)Covalent Adduct (MS)
THF-001 (Naked Scaffold)>10,000>10,000>10,000N/ANo
THF-002 Pyrrolo[2,3-d]pyrimidine1512048xYes (+MW)
Ref (Bari) Azetidine-Analog5.95.7>400~1xNo

References

  • JAK3 Kinase Assay Protocols. Promega Corporation. ADP-Glo™ Kinase Assay Application Notes.Link

  • Nitrile Warheads in Drug Design. Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Link

  • HWE Reaction Conditions. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[2] Link

  • JAK Inhibitor Scaffolds. A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Link

  • LanthaScreen Assay. Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for JAK2.Link

Sources

Microwave-assisted synthesis of 3-alkylidene tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Velocity Synthesis of 3-Alkylidene Tetrahydrofurans

Part 1: Strategic Rationale & Scientific Context

The 3-alkylidene tetrahydrofuran (THF) scaffold is a privileged structural motif found in a vast array of cytotoxic natural products (e.g., Enhydrillin, Goyazensolide) and emerging pharmaceutical candidates. Conventional thermal synthesis of these rings—often involving radical cyclizations or Prins-type reactions—suffers from prolonged reaction times (12–48 hours), poor atom economy, and difficult purification profiles due to thermal degradation of sensitive exocyclic double bonds.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach. By leveraging the specific dielectric heating properties of polar transition states, we can accelerate the 5-exo-dig and 5-exo-trig cyclizations required to build these cores.

Why Microwave Irradiation?

  • Selective Heating: The cyclization transition state is typically more polar than the ground state. Microwave irradiation stabilizes this transition state via dipolar polarization, effectively lowering the activation energy (

    
    ) and increasing the pre-exponential factor (
    
    
    
    ) in the Arrhenius equation.
  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, accessing kinetic profiles unattainable in oil baths.

  • Yield Improvement: Rapid heating/cooling cycles minimize the thermal exposure of the kinetically unstable exocyclic alkene, preventing isomerization to the thermodynamically stable (but often undesired) endocyclic furan or dihydrofuran.

Part 2: Reaction Mechanism & Pathway Visualization

We focus on two distinct protocols:

  • Protocol A (The "Gold Standard"): Gold(I)-Catalyzed Cycloisomerization of Allenyl Carbinols.

  • Protocol B (The "Functional Handle"): Iodocyclization of Homopropargylic Ethers.

Mechanistic Pathway: Gold(I)-Catalyzed Cycloisomerization

The reaction proceeds via the coordination of the cationic Au(I) species to the allene moiety, triggering an intramolecular nucleophilic attack by the hydroxyl group.

GoldCatalysis Substrate Allenyl Carbinol Coordination Au(I)-Allene Complex (Activation) Substrate->Coordination + [Au]+ Cyclization 5-exo-trig Attack (C-O Bond Formation) Coordination->Cyclization MW Irradiation Intermediate Vinyl Gold Species Cyclization->Intermediate Protolysis Protodeauration Intermediate->Protolysis + H+ Protolysis->Coordination Catalyst Turnover Product 3-Alkylidene THF Protolysis->Product - [Au]+

Figure 1: Mechanism of Au(I)-catalyzed cycloisomerization under microwave conditions. The dipolar transition state during the 5-exo-trig attack is stabilized by the electromagnetic field.

Part 3: Experimental Protocols

Protocol A: Gold(I)-Catalyzed Cycloisomerization

Best for: Constructing complex natural product cores with high atom economy.

Reagents & Materials:

  • Substrate:

    
    -Hydroxyallene (1.0 equiv)
    
  • Catalyst: AuCl (5 mol%) or AuCl

    
     (2 mol%)
    
  • Co-catalyst: AgOTf (5 mol%) (activates the Gold precatalyst)

  • Solvent: Toluene (low loss tangent) or Dichloroethane (DCE) (medium loss tangent). Note: Toluene is preferred for high-temp stability; add a "dopant" of ionic liquid if coupling is poor.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the

    
    -hydroxyallene (0.5 mmol) in anhydrous Toluene (2.0 mL).
    
  • Catalyst Activation: Add AuCl (5.8 mg, 0.025 mmol) and AgOTf (6.4 mg, 0.025 mmol) sequentially. Critical: The formation of a AgCl precipitate indicates active cationic Gold generation.

  • Sealing: Cap the vial with a Teflon-lined septum. Purge headspace with Argon for 30 seconds.

  • Irradiation Parameters (Set on Instrument):

    • Mode: Dynamic (PID Control)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Max Pressure: 250 psi

    • Power: Max 150W (System will modulate power to maintain temp).

  • Workup: Cool to room temperature using the reactor's compressed air jet (approx. 2 mins). Filter the reaction mixture through a short pad of silica gel (eluting with Et

    
    O) to remove metal salts.
    
  • Purification: Concentrate in vacuo and purify via flash chromatography.

Self-Validating Checkpoint:

  • Visual: The reaction mixture should turn from clear to slightly colloidal/dark upon irradiation.

  • TLC:[1] Disappearance of the allene spot (usually high R

    
    ) and appearance of a UV-active spot (lower R
    
    
    
    due to THF oxygen).
Protocol B: Metal-Free Iodocyclization

Best for: Creating scaffolds with a handle for subsequent Suzuki/Sonogashira coupling.

Reagents & Materials:

  • Substrate: Homopropargylic alcohol (3-butyn-1-ol derivative) (1.0 equiv)

  • Electrophile: Iodine (I

    
    ) (2.0 equiv) or NIS (1.2 equiv)
    
  • Base: NaHCO

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (High loss tangent – excellent MW coupling).

Step-by-Step Methodology:

  • Preparation: In a 10 mL MW vial, suspend Homopropargylic alcohol (0.5 mmol) and NaHCO

    
     (84 mg, 1.0 mmol) in MeCN (3 mL).
    
  • Addition: Add I

    
     (254 mg, 1.0 mmol) in one portion.
    
  • Irradiation:

    • Temp: 60 °C (Lower temp prevents elimination of Iodine).

    • Time: 5 minutes.

    • Stirring: High (to ensure suspension homogeneity).

  • Quench: Pour mixture into sat. aq. Na

    
    S
    
    
    
    O
    
    
    (to reduce excess Iodine). Extract with EtOAc.
  • Result: Yields 3-iodomethyl-THF or (E)-3-(iodomethylene)tetrahydrofuran depending on substrate substitution.

Part 4: Data Analysis & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave

ParameterThermal (Oil Bath)Microwave (Closed Vessel)Advantage
Time 18–24 Hours5–15 MinutesThroughput
Yield 65–75%85–92%Efficiency
Solvent DCM (Reflux 40°C)DCM (Superheated 90°C)Kinetics
Purity Isomerization commonKinetic product trappedSelectivity

Workflow Diagram

Workflow Setup Reagent Prep (Inert Atmosphere) Vessel Seal & Purge (10mL MW Vial) Setup->Vessel MW_Phase MW Irradiation (Dynamic Mode: 100°C, 10 min) Vessel->MW_Phase Cooling Rapid Air Cooling (Prevents Isomerization) MW_Phase->Cooling Workup Filtration & Concentration Cooling->Workup

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting Guide:

  • Low Coupling (Slow Heating): If using non-polar solvents like Toluene, the microwave may struggle to reach 100°C. Solution: Add a passive heating element (SiC vessel) or a "dopant" (5% ionic liquid or DMF) to increase dielectric loss.

  • High Pressure Errors: If the substrate decomposes to release gas. Solution: Reduce scale to 0.2 mmol or use a vessel with a higher pressure rating (up to 30 bar).

Part 5: References

  • Microwave-Assisted Organic Synthesis (Review): Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001).[2] Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225–9283. Link

  • Gold Catalysis in MW: Hoffmann, M., & Hashmi, A. S. K. (2020). Microwave-Assisted Homogeneous Gold Catalysis. Current Microwave Chemistry. Link

  • Iodocyclization Protocols: Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012).[3] An Iodocyclization Approach to Substituted 3-Iodothiophenes (and related heterocycles). The Journal of Organic Chemistry, 77(17), 7640–7645. Link

  • General Heterocycle Synthesis: Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[4] Microwave-Assisted Paal-Knorr Reaction. European Journal of Organic Chemistry, 2005(24), 5277–5288. Link

Sources

Troubleshooting & Optimization

Technical Support Center: E/Z Selectivity in Tetrahydrofuran-3-ylidene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving E/Z selectivity in the synthesis of tetrahydrofuran-3-ylidenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the stereochemical outcome of exocyclic double bonds on the tetrahydrofuran core. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Core Concepts: Understanding the Fundamentals

This section addresses foundational questions regarding the synthesis and stereochemistry of tetrahydrofuran-3-ylidenes.

Q1: What are tetrahydrofuran-3-ylidenes, and why is controlling their E/Z geometry critical?

Tetrahydrofuran-3-ylidenes are organic molecules featuring a five-membered tetrahydrofuran (THF) ring with an exocyclic double bond at the C3 position. The substituents on this double bond can be arranged in one of two geometric isomers: E (entgegen, opposite) or Z (zusammen, together).

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For drug development professionals, controlling the E/Z isomerism is paramount because different isomers can exhibit vastly different pharmacological profiles, including efficacy, toxicity, and metabolic stability. A specific isomer may fit perfectly into a target protein's binding site, while the other may be inactive or even harmful. Therefore, methods that selectively produce the desired isomer are essential for creating safe and effective therapeutics.

Q2: What are the primary synthetic routes to tetrahydrofuran-3-ylidenes, and what governs their selectivity?

The most common and versatile methods for constructing the exocyclic double bond involve the olefination of a precursor, tetrahydrofuran-3-one. The key challenge lies in controlling the geometry of the newly formed C=C bond. The three most prevalent olefination strategies are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination.[1]

The E/Z selectivity of these reactions is determined by the reaction mechanism and the relative stability of the transition states leading to the isomeric products.

  • Wittig Reaction: Selectivity is highly dependent on the nature of the phosphorus ylide. Unstabilized ylides (e.g., with alkyl substituents) typically react under kinetic control via an irreversible formation of an oxaphosphetane intermediate, leading predominantly to the Z-isomer.[2][3] In contrast, stabilized ylides (with electron-withdrawing groups like esters or ketones) react via a reversible initial addition, allowing equilibration to a more stable transition state that ultimately yields the thermodynamically favored E-isomer.[3][4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate-stabilized carbanions, which are more nucleophilic than analogous Wittig ylides.[5] The HWE reaction almost always favors the formation of the thermodynamically more stable (E)-alkene .[6] This is because the initial addition of the phosphonate carbanion to the ketone is reversible, allowing the intermediates to equilibrate to the most stable arrangement before elimination.

  • Peterson Olefination: This reaction involves the addition of an α-silyl carbanion to the ketone, forming a β-hydroxysilane intermediate.[7] A key advantage of this method is that the stereochemical outcome can be directed by the choice of elimination conditions. Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs via a syn-elimination pathway.[1][8] By isolating the diastereomeric β-hydroxysilane intermediates, one can selectively produce either the E or Z isomer.[7]

Troubleshooting & Optimization Guide

This section provides solutions to common problems encountered during the synthesis of tetrahydrofuran-3-ylidenes.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction is giving a poor E/Z ratio. How can I increase the selectivity for the E-isomer?

This is a common issue, often stemming from reaction conditions that do not allow for complete thermodynamic equilibration.

Core Problem: The intermediates leading to the Z-isomer are being trapped before they can equilibrate to the more stable trans configuration.

Solutions:

  • Choice of Base and Cation: The nature of the counter-ion can significantly influence the reversibility of the initial addition.

    • Recommendation: Use sodium-based reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).[6][9] The sodium cation coordinates less tightly to the oxygen atoms in the intermediate compared to lithium, promoting the reversibility needed for E-selectivity. Avoid strong lithium bases like n-butyllithium (n-BuLi) if high E-selectivity is the goal.

    • Causality: Lithium cations can chelate the intermediate, making the initial addition less reversible and potentially leading to lower E/Z ratios.[3]

  • Reaction Temperature: Temperature affects the rate of equilibration.

    • Recommendation: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C in THF).

    • Causality: Higher temperatures provide the necessary energy to overcome the activation barrier for the retro-addition, allowing the system to reach thermodynamic equilibrium and favor the formation of the more stable E-isomer.

  • Solvent: The solvent can influence the stability and solvation of the intermediates.

    • Recommendation: Aprotic polar solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard and generally effective.[6]

    • Causality: These solvents effectively solvate the metal cations without interfering with the reaction mechanism.

Troubleshooting Table: Improving E-Selectivity in HWE Reactions
SymptomPossible CauseSuggested Solution
Low E/Z ratio (~2:1 to 5:1)Incomplete thermodynamic equilibration.Switch from a lithium base (e.g., n-BuLi) to a sodium base (e.g., NaH).
Reaction is sluggish at low tempInsufficient energy for equilibration.Increase the reaction temperature to 25 °C or higher.
Poor selectivity with bulky groupsSteric hindrance disfavors the transition state leading to the E-isomer.Use a phosphonate reagent with smaller ester groups (e.g., methyl instead of ethyl).
Q4: I need to synthesize the Z-isomer. How can I reverse the typical E-selectivity of the HWE reaction?

Achieving high Z-selectivity requires overriding the thermodynamic preference of the standard HWE reaction. This is typically accomplished using the Still-Gennari modification.

Core Principle: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions to favor kinetic control and lock in the Z-geometry.

Solutions:

  • Reagent Modification:

    • Recommendation: Use a phosphonate reagent bearing electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonates.

    • Causality: The electron-withdrawing groups increase the acidity of the phosphonate, but more importantly, they enhance the rate of elimination from the cis-oxaphosphetane-like intermediate, preventing equilibration to the more stable trans intermediate.

  • Base and Additive Selection:

    • Recommendation: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).

    • Causality: The crown ether sequesters the potassium cation, creating a "naked" and highly reactive carbanion. This promotes a rapid and irreversible initial addition to the ketone. The steric bulk of the KHMDS/crown ether complex favors the formation of the kinetically preferred cis-intermediate, which rapidly eliminates to give the Z-alkene.

  • Temperature Control:

    • Recommendation: Perform the reaction at very low temperatures, typically -78 °C.

    • Causality: Low temperatures are crucial for preventing the retro-addition (equilibration) that would lead to the thermodynamically favored E-isomer.

Q5: I am using a Peterson olefination. How do I reliably control the E/Z outcome?

The Peterson olefination offers excellent, predictable control over stereochemistry, provided the intermediate β-hydroxysilane can be isolated or its elimination pathway can be selectively directed.

Core Principle: The elimination pathway determines the final stereochemistry.[1][8]

  • Acidic conditions promote anti-elimination .

  • Basic conditions promote syn-elimination .

Workflow for Stereocontrol:

Peterson_Workflow cluster_addition Step 1: Addition cluster_elimination Step 2: Elimination Ketone Tetrahydrofuran-3-one Adduct Diastereomeric β-Hydroxysilanes Ketone->Adduct Silyl α-Silyl Carbanion Silyl->Adduct Sep Chromatographic Separation Adduct->Sep Optional but recommended Diast1 Diastereomer A Sep->Diast1 Diast2 Diastereomer B Sep->Diast2 Acid Acidic Workup (e.g., H₂SO₄, THF) Diast1->Acid anti-elimination Base Basic Workup (e.g., KH, THF) Diast1->Base syn-elimination Z_Isomer Z-Alkene Acid->Z_Isomer E_Isomer E-Alkene Base->E_Isomer

Caption: Peterson Olefination workflow for selective isomer synthesis.

Solutions:

  • To Obtain the Z-Isomer: After formation of the β-hydroxysilane, treat the intermediate with an acid such as sulfuric acid or p-toluenesulfonic acid in a solvent like THF. This will induce anti-elimination.

  • To Obtain the E-Isomer: Treat the β-hydroxysilane intermediate with a base. Potassium hydride (KH) is highly effective and promotes a clean syn-elimination. Sodium hydride (NaH) can also be used but may require heating.[8]

Experimental Protocols & Analysis

Protocol 1: General Procedure for E-Selective HWE Olefination

This protocol is a starting point for the synthesis of (E)-tetrahydrofuran-3-ylidenes.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C. Add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Olefination: Dissolve tetrahydrofuran-3-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 40 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the predominantly E-isomer.

Q6: How can I accurately determine the E/Z ratio of my product?

The most reliable and common method for determining the E/Z ratio of alkene isomers is Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy .[10][11]

Methodology:

  • Identify Diagnostic Signals: The vinylic protons (the hydrogens attached directly to the double bond) of the E and Z isomers will have distinct chemical shifts and coupling constants (J-values). Often, other nearby protons will also show separate, well-resolved signals for each isomer.

  • Integration: The ratio of the integrals for the diagnostic signals of the E-isomer versus the Z-isomer directly corresponds to the molar ratio of the isomers in the mixture.[11]

  • Coupling Constants (J-values): For 1,2-disubstituted alkenes, the coupling constant between the vinylic protons is stereochemically dependent.

    • trans -protons (on an E-alkene) typically show a larger coupling constant (J ≈ 12-18 Hz).

    • cis -protons (on a Z-alkene) show a smaller coupling constant (J ≈ 6-12 Hz). This difference can be used to definitively assign the stereochemistry of the major and minor isomers.[11]

Alternative Methods:

  • Gas Chromatography (GC): If the isomers are volatile and thermally stable, they can often be separated on a GC column, and the peak areas can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both separating and quantifying non-volatile isomers.[12]

Q7: How do I separate the E and Z isomers if my reaction is not perfectly selective?

If a mixture of isomers is obtained, separation is often necessary, especially in a pharmaceutical context.

Methods:

  • Flash Column Chromatography: This is the most common laboratory-scale technique. Due to the different spatial arrangement of substituents, E and Z isomers often have slightly different polarities and will separate on a silica gel or alumina column.[13] Careful selection of the eluent system is critical for achieving good separation.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC using a suitable stationary phase (e.g., C18 for reverse-phase) can be highly effective.[12]

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities, it may be possible to selectively crystallize one isomer from the mixture.

Mechanistic Visualizations

HWE_Mechanism cluster_HWE Horner-Wadsworth-Emmons (HWE) Mechanism for E-Selectivity start Ketone + Phosphonate Carbanion intermediate_cis Intermediate (cis) Leads to Z-Isomer start->intermediate_cis Fast Addition intermediate_trans Intermediate (trans) Leads to E-Isomer start->intermediate_trans Slower Addition intermediate_cis->intermediate_trans Equilibration (Reversible) product_z Z-Alkene intermediate_cis->product_z Elimination (Disfavored) product_e E-Alkene intermediate_trans->product_e Elimination (Favored)

Caption: HWE reaction pathway favoring the thermodynamic E-isomer.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. (Sourced via general knowledge and supported by search results discussing Wittig mechanisms).
  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. In Wikipedia. Available at: [Link]

  • Peterson olefination. In Wikipedia. Available at: [Link]

  • Using HNMR to find E/Z ratio of Alkenes Formed. Reddit. Available at: [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... ResearchGate. Available at: [Link]

  • Peterson Olefination. Organic Chemistry Portal. Available at: [Link]

  • What is the stereoselectivity of Wittig's reaction?. Quora. Available at: [Link]

  • Wittig reaction. In Wikipedia. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Peterson Olefination. YouTube. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394-2409. Available at: [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Horner-Wadsworth-Emmons (HWE) Reaction of Tetrahydrofuran-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the olefination of tetrahydrofuran-3-one. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions. This resource is built on the pillars of scientific integrity, providing not just protocols, but the causal reasoning behind them.

Introduction to the HWE Reaction with Tetrahydrofuran-3-one

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[1][3] When applied to cyclic ketones like tetrahydrofuran-3-one, the HWE reaction is instrumental in the synthesis of exocyclic alkenes, which are valuable intermediates in medicinal chemistry and natural product synthesis.

However, the reaction with sterically hindered or enolizable ketones such as tetrahydrofuran-3-one can be challenging, often leading to lower than expected yields. This guide will walk you through the most common issues and provide robust solutions.

Troubleshooting Guide: Low Yields

This section addresses specific problems you may encounter during the HWE reaction of tetrahydrofuran-3-one and provides actionable solutions.

Question: My HWE reaction with tetrahydrofuran-3-one resulted in a low yield. What are the potential causes and solutions?

Low yields in this specific reaction can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the ketone. Let's break down the potential culprits and how to address them.

1. Incomplete Deprotonation of the Phosphonate Reagent

  • Causality: The first step of the HWE reaction is the deprotonation of the phosphonate to form the reactive carbanion.[1] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the carbanion, leading to a low concentration of the active nucleophile and consequently, a poor yield.

  • Solutions:

    • Choice of Base: For phosphonates stabilized with an electron-withdrawing group (e.g., an ester), a strong base is crucial. Sodium hydride (NaH) is a common and effective choice.[3] For less acidic phosphonates, stronger bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) may be necessary.

    • Base Stoichiometry: Ensure at least one full equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

    • Temperature of Deprotonation: The deprotonation is typically performed at 0 °C or room temperature before adding the ketone. Ensure the phosphonate has fully reacted with the base before proceeding.

2. Competing Enolization of Tetrahydrofuran-3-one

  • Causality: Tetrahydrofuran-3-one is an enolizable ketone. In the presence of a strong base, the ketone can be deprotonated to form an enolate, which is unreactive towards the phosphonate carbanion. This side reaction consumes the starting material and reduces the yield of the desired alkene.

  • Solutions:

    • Controlled Addition of the Ketone: Add the tetrahydrofuran-3-one slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., -78 °C). This ensures that the ketone is more likely to react with the nucleophilic carbanion rather than the base.

    • Choice of Base and Cation: The choice of base and its counterion can influence the rate of enolization. For instance, lithium-based reagents can sometimes chelate to the carbonyl oxygen, potentially favoring nucleophilic addition over enolization. The use of weaker bases under specific conditions, like the Masamune-Roush conditions (LiCl and a tertiary amine), can be effective for base-sensitive substrates.[4]

3. Steric Hindrance

  • Causality: Although a five-membered ring, the environment around the carbonyl group of tetrahydrofuran-3-one can present some steric hindrance, which can slow down the rate of nucleophilic attack by the bulky phosphonate carbanion.[5]

  • Solutions:

    • Reaction Time and Temperature: If steric hindrance is a major factor, a longer reaction time or a gradual increase in temperature after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Phosphonate Reagent: Consider using a less sterically demanding phosphonate reagent if possible, for example, by using smaller alkyl groups on the phosphate ester (e.g., dimethyl vs. diethyl).

4. Presence of Water in the Reaction

  • Causality: The phosphonate carbanion is a strong base and will be readily protonated by any water present in the reaction mixture, rendering it unreactive. This is a very common cause of low yields in HWE reactions.

  • Solutions:

    • Dry Solvents and Glassware: Tetrahydrofuran (THF) is a common solvent for HWE reactions and must be rigorously dried before use.[3] Standard procedures for drying THF include distillation from sodium/benzophenone or passing it through an activated alumina column. All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use.

    • Anhydrous Reagents: Ensure that the tetrahydrofuran-3-one and the phosphonate reagent are anhydrous.

5. Suboptimal Reaction Temperature

  • Causality: The temperature profile of the reaction is critical. While low temperatures are often used to control side reactions like enolization, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. Conversely, high temperatures can promote side reactions and decomposition.

  • Solutions:

    • Stepwise Temperature Control: A common strategy is to perform the initial addition of the ketone at a low temperature (-78 °C) and then slowly allow the reaction to warm to room temperature or even gently heat it to ensure completion. The optimal temperature profile should be determined empirically for your specific substrate and reagents.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low yields in your HWE reaction of tetrahydrofuran-3-one.

HWE_Troubleshooting start Low Yield Observed check_water Check for Water Contamination (Dry Solvents/Glassware/Reagents?) start->check_water fix_water Action: Rigorously Dry All Components and Re-run check_water->fix_water Yes check_base Review Base and Deprotonation Step (Sufficiently Strong? Stoichiometry?) check_water->check_base No success Improved Yield fix_water->success fix_base Action: Use Stronger Base (e.g., NaH, LDA) or Increase Stoichiometry (1.1-1.2 eq) check_base->fix_base No check_enolization Consider Ketone Enolization (Slow Addition at Low Temp?) check_base->check_enolization Yes fix_base->success fix_enolization Action: Add Ketone Slowly at -78 °C to Pre-formed Ylide check_enolization->fix_enolization No check_sterics_temp Evaluate Steric Hindrance & Temperature (Sufficient Reaction Time/Temp?) check_enolization->check_sterics_temp Yes fix_enolization->success fix_sterics_temp Action: Increase Reaction Time or Gradually Warm to Room Temperature check_sterics_temp->fix_sterics_temp No check_sterics_temp->success Yes fix_sterics_temp->success

Caption: A step-by-step workflow for troubleshooting low yields in the HWE reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up an HWE reaction with tetrahydrofuran-3-one?

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the carbanion by atmospheric moisture and oxygen.

  • Order of Addition: The standard and most reliable procedure is to first generate the phosphonate carbanion by adding the base to the phosphonate reagent in an anhydrous solvent. Then, cool the reaction mixture and slowly add the tetrahydrofuran-3-one.

  • Solvent Choice: Anhydrous THF is the most commonly used and generally effective solvent for HWE reactions.[3]

  • Monitoring the Reaction: Use TLC to monitor the consumption of the starting materials and the formation of the product to determine when the reaction is complete.

Q2: How does the choice of phosphonate reagent affect the E/Z selectivity of the product?

The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate ylide.

  • Stabilized Ylides: Phosphonates with electron-withdrawing groups (e.g., esters, ketones) form stabilized ylides. These reactions are typically under thermodynamic control and favor the formation of the more stable (E)-alkene.[6][7]

  • Unstabilized Ylides: Phosphonates with electron-donating groups (e.g., alkyl groups) form unstabilized ylides. These reactions are often under kinetic control and can lead to the formation of the (Z)-alkene.[7]

  • Still-Gennari Modification: For the selective synthesis of (Z)-alkenes, the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates, is highly effective.[2][8]

Q3: My product appears to be a mixture of E and Z isomers. How can I improve the stereoselectivity?

The stereoselectivity of the HWE reaction with ketones can sometimes be modest.[1] To improve selectivity:

  • For (E)-alkenes: Ensure the reaction conditions allow for equilibration of the intermediates. This can sometimes be achieved by running the reaction at a slightly higher temperature or for a longer time. The choice of cation can also play a role; for example, magnesium-mediated reactions have been shown to be highly (E)-selective.[4]

  • For (Z)-alkenes: The Still-Gennari modification is the most reliable method.[2][8] This involves using specific phosphonate reagents and bases (e.g., KHMDS with 18-crown-6) at low temperatures.[8]

Q4: I am having difficulty purifying my product from the reaction mixture. What are the common impurities and how can I remove them?

  • Phosphate Byproduct: The dialkylphosphate byproduct is generally water-soluble and can be removed by performing an aqueous workup and extraction.[3]

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have unreacted tetrahydrofuran-3-one and phosphonate reagent. These can typically be separated from the less polar alkene product by column chromatography on silica gel.

  • Side-Products: Potential side-products from enolization or other decomposition pathways may require careful chromatographic separation.

Experimental Protocols

General Procedure for the HWE Reaction of Tetrahydrofuran-3-one

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the phosphonate reagent (1.1 eq) to anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Addition of Ketone: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous THF via the dropping funnel over 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then slowly allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

BaseTypical pKa of Conjugate AcidSuitability for HWE with Stabilized Ylides
Sodium Hydride (NaH)~35 (H₂)Excellent
Lithium Diisopropylamide (LDA)~36Very Good
Sodium Hexamethyldisilazide (NaHMDS)~26Good
Potassium tert-butoxide (KOtBu)~19Moderate (may be less effective)
Triethylamine (Et₃N)~11Poor (generally not strong enough)

Table 1: Common bases used in the HWE reaction and their general applicability.

Visualization of the HWE Reaction Mechanism

HWE_Mechanism phosphonate Phosphonate (HWE Reagent) carbanion Phosphonate Carbanion (Ylide) phosphonate->carbanion + Base base Base (B⁻) ketone Tetrahydrofuran-3-one betaine Betaine Intermediate carbanion->betaine + Ketone oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Exocyclic Alkene oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

Caption: A simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC . Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia . Available at: [Link]

  • Breakthrough in HWE reaction offers pathway for anti-cancer drug development . Available at: [Link]

  • Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog . Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts . Available at: [Link]

  • Optimization of the HWE reaction conditions a | Download Table - ResearchGate . Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube . Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI . Available at: [Link]

  • (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species . Available at: [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv . Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC . Available at: [Link]

  • Mechanism of the Phospha-Wittig–Horner Reaction - PMC - NIH . Available at: [Link]

  • Wittig reaction - Wikipedia . Available at: [Link]

  • Wittig & Wittig-Horner reactions - Organic Synthesis . Available at: [Link]

  • Purification of tetrahydrofuran - Patent 0041790.
  • Tetrahydrofuran synthesis - Organic Chemistry Portal . Available at: [Link]

  • Purification of tetrahydrofuran - US4233228A - Google Patents.
  • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC . Available at: [Link]

  • Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures - MDPI . Available at: [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis . Available at: [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - MDPI . Available at: [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
  • Organic Syntheses Procedure . Available at: [Link]

  • CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid - Google Patents.

Sources

Technical Support Center: Phosphonate Coupling (HWE Reaction) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Optimization (NaH vs. LiHMDS) for Horner-Wadsworth-Emmons (HWE) Olefination. Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Base" of the Problem

In the Horner-Wadsworth-Emmons (HWE) reaction, the choice between Sodium Hydride (NaH) and Lithium Hexamethyldisilazide (LiHMDS) is rarely just a matter of preference—it is a decision dictated by substrate stability , reaction kinetics , and stereochemical requirements .

While both bases generate the necessary phosphonate carbanion, they operate through fundamentally different physical chemistries:

  • NaH: A heterogeneous, thermodynamic sledgehammer.

  • LiHMDS: A homogeneous, kinetic scalpel.

This guide provides the decision logic, troubleshooting workflows, and validated protocols to optimize your coupling efficiency.

Module 1: The Decision Engine (Base Selection Matrix)

Do not default to NaH simply because it is cheaper. Use this logic gate to select the correct reagent for your specific pathway.

Base Selection Logic Flow

BaseSelection Start START: Analyze Substrate BaseSensitive Is the substrate base-sensitive? (e.g., epimerizable centers, esters) Start->BaseSensitive AldehydeHindered Is the Aldehyde/Ketone sterically hindered? BaseSensitive->AldehydeHindered No (Robust) LiHMDS_Route RECOMMENDATION: LiHMDS (Kinetic/Mild Control) BaseSensitive->LiHMDS_Route Yes (Labile) Selectivity Required Selectivity? AldehydeHindered->Selectivity No NaH_Route RECOMMENDATION: NaH (Thermodynamic Control) AldehydeHindered->NaH_Route Yes (Needs forcing) Selectivity->NaH_Route Standard E-Alkene Selectivity->LiHMDS_Route Z-Alkene (Still-Gennari) Masamune CONSIDER: Masamune-Roush (LiCl + DBU) LiHMDS_Route->Masamune If LiHMDS fails/too basic

Caption: Logical workflow for selecting the optimal base based on substrate sensitivity and steric demands.

Technical Comparison Table
FeatureSodium Hydride (NaH) LiHMDS
Physical State Heterogeneous suspension (Mineral Oil)Homogeneous solution (THF/Hexanes)
pKa (DMSO) ~35 (Effective)~26
Nucleophilicity High (Hydride is small)Very Low (Bulky, silylated)
Side Reactions Reduction, Cannizzaro, TransesterificationMinimal side reactions
Selectivity High E-selectivity (Thermodynamic)Tunable (High E in standard HWE; Z in Still-Gennari)
Kinetics Slow initiation (surface area dependent)Instantaneous deprotonation
Primary Risk Fire hazard, aggregation, "stalling"Moisture sensitivity, thermal instability

Module 2: Troubleshooting NaH (The Heterogeneous Beast)

Context: NaH is the standard for robust substrates yielding E-alkenes. However, its heterogeneous nature leads to reproducibility issues.

Common Failure Mode: "The Gray Sludge" (Stalled Reaction)

Symptoms: Reaction turns gray/brown, evolution of


 stops, but TLC shows unreacted starting material.
Root Cause: 
  • Surface Passivation: The NaH particles are coated with a layer of NaOH (from moisture) or phosphate byproduct, preventing further reaction.

  • Aggregation: In non-polar solvents, NaH clumps, drastically reducing surface area.

Corrective Actions:

  • Q: Should I wash the NaH?

    • Answer:Yes, for difficult couplings. Commercial NaH is 60% dispersion in mineral oil. The oil inhibits contact.

    • Protocol: Place NaH in the flask under Argon. Add dry Hexanes. Swirl and let settle. Syringe off the supernatant. Repeat x2. Add THF immediately.

    • Warning: Oil-free NaH is pyrophoric . Handle only under inert atmosphere.

  • Q: Why is my yield low with DMF?

    • Answer:NaH degrades DMF. Above 0°C, NaH can deprotonate/reduce DMF, leading to formylated byproducts or violent exotherms [1]. Switch to THF or DME.

Safety Critical: The "Hidden" Hydride

Issue: Quenching a "finished" NaH reaction causes a volcano. Explanation: Because NaH is heterogeneous, unreacted pockets often remain trapped in the salt precipitate. Solution: Quench with Fieser method logic : Add Ethyl Acetate first (consumes hydride slowly), then Methanol, then Water. Never add water directly to the reaction slurry.

Module 3: Troubleshooting LiHMDS (The Kinetic Precision)

Context: LiHMDS is required for base-sensitive aldehydes (preventing epimerization) or when precise stoichiometry is needed.

Common Failure Mode: "The Silent Death" (No Reaction)

Symptoms: No color change, no exotherm, starting material recovered 100%. Root Cause: Moisture contamination.[1] LiHMDS hydrolyzes instantly to Hexamethyldisilazane (HMDS), which is not basic enough to deprotonate the phosphonate.

Corrective Actions:

  • Q: How do I know my LiHMDS is good?

    • Answer:Titration is mandatory for bottles older than 3 months.

    • Quick Check: Add a drop of LiHMDS to dry acetone/phenolphthalein. It should turn vibrant pink instantly. If faint pink or colorless, discard.

  • Q: The reaction is stuck at intermediate (Oxaphosphetane).

    • Answer: LiHMDS reactions at -78°C often form the stable lithium-chelated intermediate. You must warm to 0°C or RT to drive the elimination step to the alkene [2].

Selectivity Tuning: The Cation Effect

In standard HWE (producing E-alkenes), Lithium (


) is actually beneficial. It coordinates the phosphonate oxygen and the aldehyde oxygen, stabilizing the threo-adduct, which equilibrates to the erythro-adduct (thermodynamic), eventually yielding the E-alkene.
  • For E-Selectivity: Use LiHMDS. Allow to warm to RT.

  • For Z-Selectivity (Still-Gennari): Do NOT use LiHMDS. Use KHMDS + 18-Crown-6.[2] The larger Potassium cation prevents the tight chelation loop, favoring the kinetic Z-product [3].

Module 4: Standard Operating Procedures (SOPs)

Protocol A: High-Throughput E-Olefination (NaH Method)

Best for: Simple aromatic aldehydes, robust ketones, large scale.

  • Setup: Flame-dry a 2-neck RBF. Cool to 0°C under

    
    .
    
  • Base Prep: Add NaH (60% in oil, 1.2 equiv) to dry THF (0.5 M concentration relative to phosphonate).

    • Note: If substrate is hindered, wash NaH with pentane first (see Module 2).

  • Activation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 10 mins.

    • Observation: Massive

      
       evolution. Solution turns clear to pale yellow.
      
    • Critical Step: Stir at 0°C for 30 mins until gas evolution ceases completely.

  • Coupling: Add Aldehyde (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Warm to RT. Stir 1–4 hours.

    • Monitor: TLC should show disappearance of aldehyde.

  • Workup: Quench with Sat.

    
    . Extract EtOAc.
    
Protocol B: Base-Sensitive E-Olefination (LiHMDS Method)

Best for: Alpha-chiral aldehydes, complex scaffolds.

  • Setup: Flame-dry RBF. Cool to -78°C (Dry ice/Acetone).

  • Activation: Add Phosphonate (1.1 equiv) to THF. Add LiHMDS (1.0 M in THF, 1.05 equiv) dropwise down the side of the flask.

    • Note: Use exactly 1.05 equiv. Excess base will degrade the aldehyde.

    • Time: Stir 30 mins at -78°C.

  • Coupling: Add Aldehyde (1.0 equiv) slowly.

  • Elimination Drive: Stir at -78°C for 1 hour, then remove cooling bath and allow to warm to 0°C or RT.

    • Why? The elimination of the phosphate group is often rate-limiting and requires thermal energy to overcome the activation barrier of the stable Li-chelate.

Module 5: Mechanistic Visualization

Understanding the transition state explains why Lithium salts favor E-selectivity in standard HWE, while Potassium (Still-Gennari) favors Z.

HWEMechanism cluster_legend Key Insight Reactants Phosphonate + Base (Deprotonation) Enolate Metal-Enolate Species (Li+ Chelation) Reactants->Enolate -H+ TS_Kinetic Kinetic Adduct (O-M-O Chelation) Enolate->TS_Kinetic Nucleophilic Attack Aldehyde + Aldehyde Aldehyde->TS_Kinetic Equilibration Equilibration (Thermodynamic Control) TS_Kinetic->Equilibration Li+ stabilizes long lifetime Oxaphosphetane Oxaphosphetane Intermediate Equilibration->Oxaphosphetane Syn-Elimination Product E-Alkene (Major Product) Oxaphosphetane->Product - Phosphate Note LiHMDS (Li+) allows equilibration to the thermodynamic (E) product. KHMDS (K+) prevents this, trapping the kinetic (Z) product.

Caption: The role of the metal cation (M+) in stabilizing intermediates to allow thermodynamic equilibration to the E-isomer.[3][2][4][5][6][7][8]

References

  • Yang, H.; et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[9] Process Res. Dev.2019 , 23, 2210–2217. Link

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[6][10] Stereochemistry, Mechanism, and Selected Synthetic Aspects."[9][10][11] Chem. Rev.[6][10][12]1989 , 89, 863–927.[6][10][13] Link

  • Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[13] Tetrahedron Lett.[10][12]1983 , 24, 4405–4408. Link

  • Blanchette, M. A.; et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds."[3] Tetrahedron Lett.[10][12]1984 , 25, 2183–2186.[10] Link

Sources

Validation & Comparative

Technical Assessment: 13C NMR Characterization of 2-(Oxolan-3-ylidene)acetonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-(oxolan-3-ylidene)acetonitrile (also known as 3-(cyanomethylene)tetrahydrofuran) is a critical quality gate in fragment-based drug discovery (FBDD). This scaffold serves as a versatile Michael acceptor and a precursor for spirocyclic ethers. However, its synthesis—typically via Horner-Wadsworth-Emmons (HWE) olefination—invariably yields a mixture of E and Z stereoisomers.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts required to distinguish these isomers. Unlike standard 1H NMR, which suffers from signal overlap in the methylene regions, 13C NMR offers distinct diagnostic signals for the ring carbons (C2/C4) subject to steric compression (gamma-gauche effect), enabling unambiguous stereochemical assignment.

Structural Analysis & Isomer Definition

Before interpreting spectra, the stereochemical priorities must be defined according to Cahn-Ingold-Prelog (CIP) rules to ensure accurate E/Z designation.

  • Exocyclic Center: The Nitrile group (-CN) has higher priority than Hydrogen (-H).

  • Ring Center (C3): The alkoxyl carbon (C2) has higher priority than the alkyl carbon (C4).

Stereochemical Designation[1]
  • Z-Isomer (Zusammen): The -CN group and the Ring Oxygen (C2 side) are on the same side .

  • E-Isomer (Entgegen): The -CN group and the Ring Oxygen (C2 side) are on opposite sides .

Visualization: Assignment Logic Workflow

G Start Crude Product (HWE Reaction) Separation Chromatographic Separation Start->Separation NMR_1H 1H NMR (Preliminary) Separation->NMR_1H NMR_13C 13C NMR (Diagnostic) NMR_1H->NMR_13C Ambiguous Olefin Region NOE 1D NOE / NOESY (Spatial Confirmation) NMR_13C->NOE Identify Shielded Carbons Assignment Final Stereochemical Assignment (E vs Z) NOE->Assignment Vinyl H <-> Ring H Correlations

Caption: Workflow for the unambiguous stereochemical assignment of oxolane-ylidene derivatives.

Comparative Chemical Shift Analysis

The following data compares the representative chemical shifts in CDCl₃ . The distinction between isomers relies on the Steric Compression Effect (Gamma-Effect) , where a carbon atom cis to a bulky substituent (the nitrile group) will be shielded (shifted upfield) by 2–5 ppm compared to the trans isomer.

Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon PositionAtom LabelRepresentative Shift (δ, ppm)DEPT-135 PhaseAssignment Logic
Nitrile CN 115.5 – 116.5 QuaternaryCharacteristic range for conjugated nitriles. Minimal variation between isomers.
Quaternary Vinyl C3 160.0 – 163.0 QuaternaryStrongly deshielded by the double bond and beta-effect of CN.
Exocyclic Vinyl =CH-CN 94.0 – 98.0 Positive (+)Shielded significantly by conjugation with the nitrile.
Ring Ether (Allylic) C2 71.0 – 74.0 Negative (-)DIAGNOSTIC: Sensitive to the spatial position of the CN group.
Ring Ether (Distal) C5 67.0 – 68.0 Negative (-)Further from the double bond; shows minimal stereochemical variation.
Ring Alkyl (Allylic) C4 30.0 – 33.0 Negative (-)DIAGNOSTIC: Sensitive to the spatial position of the CN group.
Table 2: Isomer Differentiation (The "Gamma-Effect" Rule)

This table illustrates how to distinguish the isomers based on the shielding of ring carbons C2 and C4.

FeatureZ-Isomer (CN cis to O-C2)E-Isomer (CN trans to O-C2)Mechanistic Explanation
C2 Shift (ppm) ~71.5 (Upfield) ~74.0 (Downfield) In Z, CN sterically compresses C2, shielding it.
C4 Shift (ppm) ~32.5 (Downfield) ~30.0 (Upfield) In E, CN sterically compresses C4, shielding it.
Vinyl Proton (1H) NOE with C2-H NOE with C4-H Spatial proximity confirms the carbon assignment.

Critical Insight: Do not rely on the absolute ppm value of a single isomer. The relative difference (


) between C2 and C4 is the most robust metric. If 

is notably lower in Isomer A than Isomer B, Isomer A is likely the Z-isomer.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

A. Sample Preparation[2][3][4][5]
  • Solvent: CDCl₃ (neutralized with basic alumina if the product is acid-sensitive).

  • Concentration: Minimum 20 mg in 0.6 mL solvent for clear quaternary carbon detection.

  • Relaxation Agent: For quantitative integration of the nitrile carbon (often slow to relax), add 0.02 M Cr(acac)₃ if necessary, though standard acquisition is usually sufficient for shift mapping.

B. Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture CN and C=O impurities).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 1024 (minimum for quaternary detection).

C. Definitive Assignment Workflow (The "Product Performance" Check)

If 13C shifts are ambiguous due to solvent effects (e.g., in DMSO-d6), perform a 1D NOE Difference experiment:

  • Irradiate the exocyclic vinyl proton (~5.2 - 5.6 ppm).

  • Z-Isomer Response: Enhancement of the C2 methylene protons (adjacent to Oxygen, ~4.5 ppm).

  • E-Isomer Response: Enhancement of the C4 methylene protons (aliphatic, ~2.8 ppm).

Troubleshooting & Artifacts

Artifact / IssueCauseSolution
Missing CN Peak (~116 ppm) Long T1 relaxation time of quaternary carbons.Increase D1 to 5s or add relaxation agent Cr(acac)₃.
Double Peaks Restricted rotation or presence of both isomers.Run VT-NMR (Variable Temperature) at 50°C. If peaks coalesce, it is rotameric; if not, it is an isomeric mixture.
Solvent Shift DMSO-d6 vs CDCl₃.DMSO often causes downfield shifts of 1-2 ppm for polar groups. Rely on relative differences between C2/C4 rather than absolute values.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: Structural determination using NMR).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additive chemical shift rules of exocyclic alkenes).

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans. (Context for HWE synthesis of oxolane derivatives).

Sources

Comparison of HWE vs Wittig reaction for synthesizing 3-ylidene oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 3-ylidene oxolanes (tetrahydrofurans with an exocyclic double bond at the C3 position) presents a unique challenge due to the specific reactivity of the 3-oxotetrahydrofuran core. Unlike simple acyclic ketones, the 3-oxotetrahydrofuran ring is electronically activated by the adjacent ether oxygen, making it susceptible to


-elimination and ring-opening under harsh basic conditions.
  • The Verdict:

    • Use Wittig when the target is a simple exocyclic methylene group (

      
      ).
      
    • Use HWE (Horner-Wadsworth-Emmons) when the target is an

      
      -unsaturated ester or nitrile (
      
      
      
      ), specifically utilizing Masamune-Roush conditions (LiCl/DBU) to preserve ring integrity.

This guide details the mechanistic divergence, provides optimized protocols, and compares performance metrics to ensure reproducible success in the lab.

Mechanistic Divergence & Selection Logic

The choice between Wittig and HWE is not merely about reagents; it is a choice between kinetic and thermodynamic control, heavily influenced by the steric constraints of the 5-membered oxolane ring.

Mechanistic Pathway Diagram[1]

OlefinationMechanism Substrate 3-Oxotetrahydrofuran Ylide_W Phosphonium Ylide (Ph3P=CH2) Substrate->Ylide_W + Wittig Reagent Carbanion_H Phosphonate Carbanion (PO(OEt)2-CH-CO2Et) Substrate->Carbanion_H + HWE Reagent Betaine_W Oxaphosphetane (Irreversible) Ylide_W->Betaine_W Nucleophilic Attack Product_W Methylene Oxolane (Kinetic Product) Betaine_W->Product_W Syn-Elimination (-Ph3PO) Betaine_H Oxaphosphetane (Reversible) Carbanion_H->Betaine_H Reversible Addition Product_H E-Enoate Oxolane (Thermodynamic Product) Betaine_H->Product_H Elimination (-Phosphate)

Figure 1: Mechanistic divergence showing the kinetic nature of the Wittig reaction versus the reversible, thermodynamic nature of the HWE reaction.

Critical Performance Analysis

Stereoselectivity ( Ratio)[2][3]
  • Wittig: For 3-oxotetrahydrofuran, non-stabilized ylides (e.g.,

    
    ) generally yield the exocyclic alkene with high efficiency. If a substituted ylide is used (e.g., ethyl triphenylphosphoranylidene acetate), the reaction is often sluggish with cyclic ketones and yields poor 
    
    
    
    selectivity (typically 60:40 to 70:30).
  • HWE: Highly

    
    -selective (>95:5) for stabilized phosphonates. The thermodynamic equilibration of the intermediate allows the bulky ester group to orient away from the ring sterics.
    
Chemical Stability & Side Reactions[4]
  • The Risk: 3-oxotetrahydrofuran has acidic

    
    -protons. Strong bases (NaH, 
    
    
    
    -BuLi) used in classical HWE or Wittig protocols can trigger aldol condensation (dimerization) or
    
    
    -elimination (ring opening).
  • The Solution:

    • Wittig: Use

      
       or NaHMDS at low temperatures (-78°C to 0°C).
      
    • HWE: Avoid NaH. Use LiCl/DBU (Masamune-Roush) or NaH/15-crown-5 to increase kinetic basicity without thermodynamic equilibration of the ketone enolate.

Purification & Workup[5][6]
  • Wittig: Generates triphenylphosphine oxide (

    
    ), which is notoriously difficult to remove, often requiring specific precipitation or extensive chromatography.
    
  • HWE: Generates water-soluble phosphate esters, easily removed via aqueous wash. This is a significant advantage for scale-up.

Comparative Data Matrix

FeatureWittig ReactionHWE Reaction
Primary Application Methylenation (

)
Homologation (

)
Reagent Stability Low (Ylides moisture sensitive)High (Phosphonates stable)
Base Requirement Strong (

-BuLi, NaHMDS,

)
Mild to Strong (LiCl/DBU, NaH)
Stereoselectivity Variable (Substrate dependent)High (

-selective)
Byproduct Removal Difficult (

)
Easy (Water-soluble phosphate)
Yield (3-Oxolane) 75-85% (for

)
80-92% (for

)

Experimental Protocols

Protocol A: Wittig Methylenation (Target: 3-methylene-tetrahydrofuran)

Best for installing a simple double bond.

  • Reagent Prep: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under Argon.

  • Ylide Formation: Cool to 0°C. Add

    
     (1.25 equiv) portion-wise. The solution will turn bright yellow. Stir for 45 mins.
    
    • Expert Note: For extremely sensitive substrates, use NaHMDS at -78°C instead of

      
      .
      
  • Addition: Cool to -78°C. Add 3-oxotetrahydrofuran (1.0 equiv) dissolved in minimal THF dropwise over 15 mins.

  • Reaction: Allow to warm to Room Temperature (RT) slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . The
    
    
    will precipitate; filter it off before concentrating. Flash chromatography (Pentane/Ether) is usually required.
Protocol B: HWE Olefination (Target: Ethyl 2-(tetrahydrofuran-3-ylidene)acetate)

Best for installing functionalized alkenes with high E-selectivity.

Recommended Method: Masamune-Roush Conditions Why: Uses mild bases (DBU) compatible with base-sensitive oxolanes.

  • Mixture Prep: In a dry flask under Argon, combine LiCl (1.2 equiv, anhydrous) and triethyl phosphonoacetate (1.2 equiv) in dry MeCN (acetonitrile).

  • Activation: Add DBU (1.1 equiv) at RT. The solution may become slightly cloudy. Stir for 20 mins.

  • Addition: Add 3-oxotetrahydrofuran (1.0 equiv) in MeCN.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC.[1][2]

    • Self-Validation: If reaction is slow, do not heat above 40°C to avoid ring decomposition.

  • Workup: Pour into water. Extract with EtOAc.[3][1] The phosphate byproduct remains in the aqueous layer. Dry organic layer (

    
    ) and concentrate.
    

Decision Framework

Use this logic flow to select the correct protocol for your specific derivative.

DecisionTree Start Target: 3-Ylidene Oxolane Q1 Desired Substituent on Double Bond? Start->Q1 Branch1 Simple Methylene (=CH2) Q1->Branch1 Branch2 Stabilized Group (=CH-CO2R, =CH-CN) Q1->Branch2 Action1 PROTOCOL A: Wittig Base: KOtBu or NaHMDS Temp: -78°C to RT Branch1->Action1 Best Efficiency Action2 PROTOCOL B: HWE (Masamune-Roush) Reagents: LiCl / DBU Temp: RT Branch2->Action2 Best E-Selectivity

Figure 2: Decision tree for selecting the optimal olefination strategy based on the desired substituent.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[5][4][6][7][8][9][10] Chemical Reviews, 89(4), 863-927. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon and Phosphorus in Organic Synthesis). Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-(Oxolan-3-ylidene)acetonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-(Oxolan-3-ylidene)acetonitrile, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks, thereby fostering a culture of safety and precision in the laboratory. This document outlines the requisite personal protective equipment (PPE), step-by-step handling protocols, and compliant disposal procedures.

Understanding the Hazard: The Nitrile Functional Group

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 2-(Oxolan-3-ylidene)acetonitrile to prevent exposure through all potential routes.

Eye and Face Protection: The First Line of Defense
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against accidental splashes.[6][7]

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in conjunction with safety goggles to protect the entire face.[6]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for adequate protection against chemical permeation.

  • Nitrile Gloves: Nitrile gloves are highly recommended due to their excellent resistance to a wide range of chemicals, including solvents and organic compounds.[8][9][10][11] They offer superior puncture resistance compared to latex gloves.[8]

  • Double Gloving: For enhanced safety, particularly during prolonged handling or when working with larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This reduces the risk of exposure from a single glove failure.

Glove Type Protection Level Recommended Use
Single Nitrile GloveStandard ProtectionRoutine handling of small quantities
Double Nitrile GlovesEnhanced ProtectionHandling larger volumes, extended procedures
Butyl Rubber GlovesHigh-Level ProtectionRecommended for prolonged or immersive contact[12]
Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-retardant lab coat should be worn at all times to protect against accidental spills and splashes.[6][7]

  • Chemical-Resistant Apron: When handling significant quantities of 2-(Oxolan-3-ylidene)acetonitrile, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Preventing Inhalation Exposure

All work with 2-(Oxolan-3-ylidene)acetonitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[13][14]

Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Preparation and Use
  • Work Area Designation: Designate a specific area within the laboratory, preferably inside a chemical fume hood, for handling 2-(Oxolan-3-ylidene)acetonitrile.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye and face protection.

  • Chemical Handling:

    • Use only non-sparking tools to prevent ignition of flammable vapors.[14]

    • Keep containers of 2-(Oxolan-3-ylidene)acetonitrile tightly closed when not in use.[1][15]

    • Ground and bond containers during transfers to prevent static discharge.[1]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Oxolan-3-ylidene)acetonitrile and contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing 2-(Oxolan-3-ylidene)acetonitrile in a dedicated, properly labeled, and sealed hazardous waste container.[1][13] The container should be made of a compatible material, such as glass or metal, not plastic.[1]

    • Solid Waste: All contaminated solid materials, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "2-(Oxolan-3-ylidene)acetonitrile".[13]

  • Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[13][16]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][13]

Visual Workflow for Safe Handling

start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling use Perform Experiment handling->use spill Spill Occurs? use->spill spill_response Execute Spill Response Protocol spill->spill_response Yes waste_collection Collect Waste spill->waste_collection No spill_response->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose of Waste via EHS decontamination->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling 2-(Oxolan-3-ylidene)acetonitrile.

Conclusion

The safe handling of 2-(Oxolan-3-ylidene)acetonitrile is predicated on a thorough understanding of the potential hazards associated with organic nitriles and the diligent application of appropriate safety protocols. By adhering to the guidelines for personal protective equipment, operational procedures, and waste disposal outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. (2024, January 10).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1).
  • Acetonitrile: Production, Hazards & Waste Disposal - Study.com. (n.d.).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7).
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 21).
  • Safety Data Sheet Product No. 18612 Acetonitrile Issue Date (05-26-15) Review Date (08-31-17) Section 1 - Ted Pella. (2017, August 31).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3 2 0 Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 15).
  • Acetonitrile. (2012, April 21).
  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. (n.d.).
  • Acetonitrile. (n.d.).
  • Acetonitrile: Human health tier II assessment. (2017, October 27).
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4).
  • Acetonitrile - Santa Cruz Biotechnology. (n.d.).
  • ICSC 0088 - ACETONITRILE - International Chemical Safety Cards (ICSCs). (n.d.).
  • Acetonitrile - IDLH | NIOSH - CDC. (n.d.).
  • (2H3)Acetonitrile | C2H3N | CID 123151 - PubChem - NIH. (n.d.).
  • Acetonitrile - SAFETY DATA SHEET - PENTA. (2025, April 29).
  • Acetonitrile - Incident management - GOV.UK. (2024, November 4).
  • Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.